Noroxymorphone
Description
This compound is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMSIZPQBSYUNL-IPOQPSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955145 | |
| Record name | (-)-Noroxymorphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-95-1 | |
| Record name | (-)-Noroxymorphone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noroxymorphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Noroxymorphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noroxymorphone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7111A9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Noroxymorphone: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxymorphone is a semi-synthetic opioid that serves as a critical intermediate in the synthesis of important opioid antagonists, notably naloxone (B1662785) and naltrexone.[1][2] It is also an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone.[3][4] As a potent agonist of the μ-opioid receptor (MOR), its pharmacological profile is of significant interest.[2] However, its clinical utility as an analgesic is limited by its poor ability to cross the blood-brain barrier, resulting in minimal central nervous system activity.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols and signaling pathways of this compound.
Chemical Properties and Structure
This compound, with the IUPAC name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one, is a morphinan (B1239233) derivative characterized by a pentacyclic ring structure.[5]
Chemical Structure
The chemical structure of this compound is presented below:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₄ | [1][5] |
| Molecular Weight | 287.31 g/mol | [5] |
| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [5] |
| CAS Number | 33522-95-1 | [1] |
| Melting Point | Data for the specific compound is not readily available. A related compound, N-(S-tetrahydrofurfuryl)-noroxymorphone, has a melting point of 125°C.[6] The hydrochloride salt of a diastereomeric mixture of N-(tetrahydrofurfuryl)-noroxymorphone has a melting point of 306°C (with decomposition), which increases to 315°C after recrystallization.[6] | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Computed XLogP3 | 0.4 | [5] |
| Solubility | DMF: 20 mg/mlDMSO: 10 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/mlInsoluble in a water/ethanol mixture at weakly alkaline pH (8-10). | [1][7] |
| Appearance | Crystalline solid | [1][7] |
Experimental Protocols
Sustainable Synthesis of this compound via Electrochemical N-Demethylation
A green and efficient method for the synthesis of this compound from oxycodone involves an electrochemical N-demethylation step.[8]
Methodology:
-
Electrochemical N-demethylation: The process is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan structure of oxycodone. This reaction is carried out in a scalable flow electrolysis cell.[8]
-
Hydrolysis: The resulting oxazolidine (B1195125) intermediate is then subjected to hydrolysis with hydrobromic acid. This step cleaves the carbon from both the nitrogen and oxygen heteroatoms, yielding this compound.[8]
This sustainable approach avoids the use of hazardous reagents like alkyl chloroformates or boron tribromide, which are common in traditional demethylation processes.[8]
Quantification of this compound in Biological Matrices by LC-MS/MS
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound, along with oxycodone and other metabolites, in human blood.
Methodology:
-
Sample Preparation: Analytes are extracted from a 0.5 mL blood sample using Bond Elut Certify Solid Phase Extraction columns. The extracts are then evaporated to dryness and reconstituted in a suitable solvent.
-
Chromatographic Separation: The reconstituted sample is analyzed using an Acquity UPLC® I-class system.
-
Mass Spectrometric Detection: Detection and quantification are performed using a Waters Xevo TQD tandem mass spectrometer.
-
Validation: The method is validated according to the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology. The limit of quantitation for this compound is established at 0.5 ng/mL, with a calibration range of 0.5-25 ng/mL.
Signaling and Metabolic Pathways
Metabolic Pathway of Oxycodone
This compound is a key metabolite in the complex metabolism of oxycodone, which occurs primarily in the liver via the cytochrome P450 enzyme system.[3]
μ-Opioid Receptor Signaling Pathway
This compound exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] The activation of MOR initiates a cascade of intracellular signaling events.
Upon binding of this compound to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. The collective effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.[9]
References
- 1. US8227609B2 - Process for purifying this compound compounds - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oxycodone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. (-)-Noroxymorphone | C16H17NO4 | CID 5497189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IE44069B1 - Noroxymorphones - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Pharmacology of Noroxymorphone at Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxymorphone, a primary metabolite of the widely prescribed opioid analgesic oxycodone, is a potent agonist at the µ-opioid receptor (MOR). This technical guide provides an in-depth analysis of the mechanism of action of this compound at opioid receptors. It consolidates available quantitative data on its binding affinity and functional potency, details the experimental methodologies for its characterization, and visualizes the core signaling pathways involved. While this compound's activity is predominantly at the µ-opioid receptor, this guide also addresses its interaction with δ (DOR) and κ (KOR) opioid receptors, noting the current gaps in publicly available data for these receptor subtypes.
Quantitative Pharmacological Profile of this compound
The interaction of this compound with opioid receptors is characterized by high affinity and potent agonist activity, primarily at the µ-opioid receptor. The following tables summarize the available quantitative data for this compound and its N-phenethyl derivative.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | µ (mu) | 5.69 | [³H]diprenorphine | Not Specified | [1] |
| δ (delta) | Data not available | ||||
| κ (kappa) | Data not available | ||||
| N-Phenethyl this compound | µ (mu) | 0.54 ± 0.03 | Not Specified | Not Specified | [2] |
Note: Diprenorphine is a non-selective opioid receptor ligand.
Table 2: Opioid Receptor Functional Activity (EC₅₀ and Eₘₐₓ) of this compound
| Compound | Receptor Subtype | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| This compound | µ (mu) | [³⁵S]GTPγS Binding (hMOR1) | 167 | Not Reported | [1] |
| δ (delta) | Data not available | ||||
| κ (kappa) | Data not available | ||||
| N-Phenethyl this compound | µ (mu) | Not Specified | 2.63 ± 1.06 | Not Reported | [2] |
Note: Efficacy (Eₘₐₓ) is often expressed relative to a standard full agonist, such as DAMGO for the µ-opioid receptor.
Signaling Pathways of this compound at the µ-Opioid Receptor
This compound, as a potent µ-opioid receptor agonist, initiates a cascade of intracellular signaling events upon binding. These pathways are primarily mediated by the activation of inhibitory G proteins (Gαi/o).
G-Protein Dependent Signaling
Activation of the µ-opioid receptor by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
β-Arrestin Mediated Signaling
Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of a distinct wave of G-protein independent signaling.
References
The In Vivo and In Vitro Metabolism of Noroxymorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxymorphone, a key metabolite of the widely prescribed opioid analgesic oxycodone, is also a pivotal intermediate in the synthesis of opioid antagonists such as naloxone (B1662785) and naltrexone. Understanding its metabolic fate is crucial for comprehending the overall pharmacology and toxicology of its parent compounds and for its own potential therapeutic applications. This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of this compound, detailing the enzymatic pathways, resulting metabolites, and the analytical methodologies employed for their characterization.
Introduction
This compound is an opioid compound that is both a metabolite of oxymorphone and oxycodone and is manufactured as an intermediate in the production of narcotic antagonists.[1] While it is a potent agonist of the μ-opioid receptor, its ability to cross the blood-brain barrier is poor, resulting in minimal analgesic activity when administered systemically.[1][2] The metabolism of this compound primarily involves Phase I and Phase II biotransformation reactions, which are critical for its detoxification and elimination from the body.
Metabolic Pathways
The metabolism of this compound is intricately linked to the metabolic cascades of its precursor, oxycodone. This compound is formed from oxycodone through two primary routes:
-
Route 1: Oxycodone is first N-demethylated by Cytochrome P450 3A4 (CYP3A4) to form noroxycodone. Noroxycodone is then O-demethylated by Cytochrome P450 2D6 (CYP2D6) to yield this compound.[3]
-
Route 2: Oxycodone is O-demethylated by CYP2D6 to form oxymorphone. Oxymorphone is subsequently N-demethylated by CYP3A4 to produce this compound.[3]
Once formed, this compound undergoes further metabolism, primarily through Phase II conjugation reactions.
Phase I Metabolism
Phase I metabolism of this compound itself is less characterized than its formation. However, the key reactions involved in its synthesis from oxycodone are N-demethylation and O-demethylation, catalyzed by CYP enzymes.[4]
Phase II Metabolism
The primary Phase II metabolic pathway for this compound is glucuronidation. This process involves the conjugation of this compound with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme.[5] This conjugation increases the water solubility of the molecule, facilitating its renal excretion. The resulting metabolite is this compound-3-glucuronide.[5][6]
In Vivo Metabolism
In vivo studies in humans have shown that after administration of oxycodone, this compound is detected in plasma and urine.[7][8] Following a single oral dose of oxycodone, a study identified 8.6% of the dose excreted as conjugated this compound and 5.6% as free this compound in a 48-hour urine collection.[9] This indicates that glucuronidation is a significant pathway for its elimination.
In Vitro Metabolism
In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the enzymes responsible for this compound formation.[10][11] Incubations of oxycodone with HLMs demonstrated the production of both noroxycodone and oxymorphone, which are the direct precursors to this compound.[10][12] Further studies with recombinant human cytochrome P450s have confirmed the major roles of CYP3A4 in N-demethylation and CYP2D6 in O-demethylation.[7][10]
Quantitative Data Summary
The following tables summarize quantitative data related to the metabolism of this compound and its precursors.
Table 1: Urinary Excretion of Oxycodone and its Metabolites in Humans (n=5) Following a 30 mg/70 kg Intranasal Dose of Oxycodone (24-hour collection). [7][10][12]
| Analyte | Mean Concentration (ng/mL) | Mean % of Daily Dose Excreted |
| Oxycodone | 1150 | 6.53% |
| Noroxycodone | 1330 | 7.81% |
| Oxymorphone | 3000 | 17.1% |
Table 2: Plasma Pharmacokinetic Parameters of Oxycodone and its Metabolites Following a 20 mg Controlled-Release Oral Dose. [5]
| Compound | Cmax (ng/mL) | AUC (ng/h/mL) |
| Oxycodone | 23.2 ± 8.6 | 236 ± 102 |
| Oxymorphone | 0.82 ± 0.85 | 12.3 ± 12 |
| Noroxycodone | 15.2 ± 4.5 | 233 ± 102 |
| This compound | Not Detected | Not Detected |
Table 3: In Vitro Metabolism of Oxycodone in Human Liver Microsomes (HLM). [10]
| Metabolite | Relative Production |
| Noroxycodone | More abundant |
| Oxymorphone | Less abundant |
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is adapted from studies investigating the in vitro metabolism of oxycodone.[10]
Objective: To determine the metabolites of a parent drug formed by hepatic enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Parent drug (e.g., Oxycodone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing HLMs, the parent drug, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by HPLC-MS/MS to identify and quantify the metabolites.
Analysis of this compound in Biological Matrices by HPLC-MS/MS
This protocol is a generalized procedure based on various published methods for the analysis of oxycodone and its metabolites.[10][13][14]
Objective: To quantify this compound in plasma or urine.
Materials:
-
Biological sample (plasma or urine)
-
Internal standard (e.g., this compound-d3)
-
Extraction solvent (e.g., for liquid-liquid extraction: a mixture of organic solvents; for solid-phase extraction: appropriate SPE cartridges and elution solvents)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phases (e.g., ammonium acetate (B1210297) buffer and acetonitrile)
Procedure:
-
Sample Preparation:
-
To an aliquot of the biological sample, add the internal standard.
-
Adjust the pH with ammonium hydroxide.
-
For Liquid-Liquid Extraction: Add the extraction solvent, vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
For Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the sample. Wash the cartridge to remove interferences. Elute the analyte of interest. Evaporate the eluate and reconstitute.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC system.
-
Separate the analytes using a gradient elution with the specified mobile phases.
-
-
Mass Spectrometric Detection:
-
Introduce the column effluent into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic pathways leading to the formation and subsequent conjugation of this compound.
Caption: A typical experimental workflow for an in vitro metabolism study using human liver microsomes.
Conclusion
The metabolism of this compound is a critical aspect of the pharmacokinetics of oxycodone. Its formation is mediated by the polymorphic enzymes CYP2D6 and CYP3A4, and its primary route of elimination is through glucuronidation. The analytical methods for its quantification are well-established, relying on sensitive and specific HPLC-MS/MS techniques. A thorough understanding of these metabolic pathways and experimental protocols is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of oxycodone, noroxycodone and oxymorphone by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry in human matrices: in vivo and in vitro applications [pubmed.ncbi.nlm.nih.gov]
- 8. Oxycodone with Metabolite Confirmation, Chain of Custody, Random, Urine - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 9. forensicrti.org [forensicrti.org]
- 10. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Noroxymorphone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxymorphone, a key metabolite of the widely prescribed opioid analgesics oxycodone and oxymorphone, is a potent agonist at the mu-opioid receptor (μOR). Despite its high receptor affinity, its contribution to systemic analgesia is limited due to poor permeability across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's profile.
Introduction
This compound is an opioid compound that functions both as a metabolite of oxymorphone and oxycodone and as a synthetic intermediate in the production of narcotic antagonists like naltrexone.[1][2] As a potent agonist of the μ-opioid receptor, its pharmacological profile is of significant interest. However, its clinical utility as a centrally acting analgesic is hampered by its limited ability to cross the blood-brain barrier.[1][2] Understanding the intricate details of its pharmacokinetic disposition and pharmacodynamic actions is crucial for a complete comprehension of the pharmacology of its parent compounds and for exploring its potential therapeutic applications, such as in spinal analgesia.[3] In the United States, this compound is classified as a Schedule II narcotic controlled substance.[2]
Pharmacokinetics
The systemic exposure and fate of this compound are primarily understood in the context of its formation from parent opioids. A complete pharmacokinetic profile following direct administration of this compound is not extensively documented in publicly available literature.
Formation and Metabolism
This compound is a secondary metabolite formed through the metabolism of oxycodone and a primary metabolite of oxymorphone. The metabolic pathways are illustrated below.
Oxycodone is metabolized in the liver primarily by CYP3A4/5 to noroxycodone and to a lesser extent by CYP2D6 to oxymorphone.[4][5][6] Noroxycodone is subsequently O-demethylated by CYP2D6 to form this compound.[6] Oxymorphone can also be N-demethylated by CYP3A4/5 to yield this compound.[4][6] this compound itself undergoes further metabolism, including glucuronidation.[4]
Plasma Concentrations and Elimination
Quantitative data on this compound plasma concentrations are typically reported following the administration of its parent compounds. It is considered a major metabolite in circulation with an elimination half-life longer than that of oxycodone.[7]
| Parent Drug Administered | Analyte | Parameter | Value | Matrix | Species | Citation |
| Oxycodone (20 mg CR) | This compound | Ki | 5.69 nM | - | In vitro | [4] |
| Oxycodone (20 mg CR) | This compound | EC50 (hMOR1 GTPγS) | 167 nM | - | In vitro | [4] |
| Oxycodone | This compound | Elimination Half-life | Longer than oxycodone | Plasma | Human | [7] |
| Oxymorphone | This compound | Elimination Half-life | 7.5 - 9.5 hours | Plasma | Human | [8] |
Table 1: Pharmacokinetic and related parameters of this compound.
Blood-Brain Barrier Penetration
A critical pharmacokinetic characteristic of this compound is its poor ability to cross the blood-brain barrier.[1][2][9] This is attributed to its low lipophilicity, which limits its passive diffusion into the central nervous system.[3] Consequently, despite its high potency at the mu-opioid receptor, systemically formed this compound is considered to have minimal contribution to the central analgesic effects of oxycodone.[7]
Pharmacodynamics
This compound exhibits potent activity at the mu-opioid receptor, functioning as a full agonist. Its interaction with the receptor initiates a signaling cascade that is characteristic of opioid analgesics.
Receptor Binding and Affinity
This compound demonstrates a high binding affinity for the μ-opioid receptor, which is comparable to or greater than that of its parent compounds.
| Ligand | Receptor | Parameter | Value | Assay Conditions | Citation |
| This compound | Mu-opioid | Ki | 5.69 nM | [3H]diprenorphine displacement | [4] |
| This compound | Mu-opioid | Affinity | 3-fold higher than oxycodone | - | [4] |
| Oxymorphone | Mu-opioid | Affinity | 3- to 5-fold higher than oxycodone | - | [4] |
| Noroxycodone | Mu-opioid | Affinity | One-third of oxycodone | - | [4] |
Table 2: Receptor Binding Affinities.
G-Protein Activation and Functional Activity
As a μ-opioid receptor agonist, this compound stimulates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effector systems, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
This compound is a potent activator of G-protein signaling, with an EC50 value of 167 nM in a GTPγS binding assay using human MOR1.[4]
In Vivo Effects
While systemic administration of this compound shows minimal analgesic activity due to its poor BBB penetration, direct administration into the central nervous system, such as intrathecal injection, produces potent and long-lasting antinociceptive effects in animal models.[3] This highlights the potential of this compound for spinal analgesia.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of oxycodone and its metabolites.[9][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., this compound-d3).
-
Add 100 µL of concentrated ammonium (B1175870) hydroxide.
-
Add 5 mL of an organic solvent mixture (e.g., methylene (B1212753) chloride/isopropanol, 9:1 v/v).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Metabolism in Human Liver Microsomes
This protocol is a general method to assess the metabolic stability and metabolite formation of a compound.[11][12]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final concentration), 0.1 M phosphate (B84403) buffer (pH 7.4), and the test compound (e.g., this compound) in a final volume of 200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
Mu-Opioid Receptor Radioligand Binding Assay
This is a competitive binding assay to determine the affinity of this compound for the μ-opioid receptor.[13][14]
-
Membrane Preparation: Prepare cell membranes from a source rich in μ-opioid receptors (e.g., rat brain tissue or cells expressing recombinant human μ-opioid receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]-DAMGO).
-
Varying concentrations of the unlabeled competitor ligand (this compound).
-
Membrane preparation (50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the μ-opioid receptor.[1]
-
Membrane Preparation: Use membranes prepared as described for the radioligand binding assay.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, add:
-
Assay buffer.
-
GDP (10 µM final concentration).
-
Varying concentrations of the agonist (this compound).
-
Membrane preparation (10-20 µg of protein).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (0.05-0.1 nM final concentration) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding in the presence of excess unlabeled GTPγS) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
This assay provides an in vitro model to assess the permeability of a compound across a cell monolayer mimicking the blood-brain barrier.[10]
-
Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the porous membrane of a Transwell insert until a confluent monolayer is formed. Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier properties.
-
Barrier Integrity Measurement: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or the flux of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with transport buffer.
-
Add the test compound (this compound) to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Conclusion and Future Directions
This compound is a potent mu-opioid receptor agonist with well-characterized in vitro activity. Its pharmacokinetic profile is primarily defined by its role as a metabolite of oxycodone and oxymorphone, with its systemic analgesic effects being significantly limited by poor blood-brain barrier penetration. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other opioid compounds.
Future research should aim to fully characterize the standalone pharmacokinetic profile of this compound following direct intravenous administration in preclinical species. This would provide valuable data on its volume of distribution, clearance, and elimination half-life, which are currently lacking. Furthermore, exploring novel drug delivery strategies to enhance its central nervous system penetration could unlock its therapeutic potential as a potent analgesic. Continued investigation into its activity at other opioid receptors and its potential for spinal or peripheral analgesia is also warranted.
References
- 1. Sex differences in the pharmacokinetics, oxidative metabolism and oral bioavailability of oxycodone in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxycodone - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Noroxymorphone: A Comprehensive Technical Review of its Role as a Key Secondary Metabolite of Oxycodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxycodone, a widely prescribed semi-synthetic opioid, undergoes extensive and complex metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While noroxycodone is the major initial metabolite, noroxymorphone emerges as a significant secondary metabolite formed from two distinct pathways. This technical guide provides an in-depth analysis of the formation, pharmacokinetics, and pharmacological activity of this compound. We detail the enzymatic processes, present quantitative data from clinical and in vitro studies, outline key experimental protocols for its quantification, and discuss the implications for drug development and clinical pharmacology. Despite being a potent µ-opioid receptor agonist, this compound's limited ability to cross the blood-brain barrier curtails its contribution to the central analgesic effects of oxycodone, a critical consideration in understanding the parent drug's overall therapeutic profile.
The Metabolic Pathway of Oxycodone
Oxycodone is primarily metabolized in the liver, with the initial biotransformation proceeding along two main oxidative pathways catalyzed by CYP enzymes.
-
N-demethylation (Major Pathway) : The principal metabolic route is the N-demethylation of oxycodone by CYP3A4 and CYP3A5 to form noroxycodone . This pathway accounts for approximately 45% of an administered oxycodone dose.[1][2][3] Noroxycodone is generally considered to have minimal analgesic activity compared to the parent compound.[2][3][4]
-
O-demethylation (Minor Pathway) : A smaller fraction of oxycodone, around 11-19%, is O-demethylated by CYP2D6 to produce oxymorphone .[1][2][3] Unlike noroxycodone, oxymorphone is a potent opioid agonist, with a significantly higher binding affinity for the µ-opioid receptor than oxycodone itself.[3]
This compound is subsequently formed as a key secondary metabolite from both of these primary products:
-
From Noroxycodone : Noroxycodone undergoes O-demethylation, a reaction catalyzed by CYP2D6 , to yield this compound.[2][3][5]
-
From Oxymorphone : Oxymorphone can be N-demethylated by CYP3A4 to form this compound.[2][3][5]
This metabolic cascade highlights the critical roles of both CYP3A4 and CYP2D6 in the overall disposition of oxycodone. Genetic polymorphisms or drug-induced inhibition/induction of these enzymes can significantly alter the pharmacokinetic profile of oxycodone and its metabolites.[1][6]
References
- 1. Oxycodone - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Historical Development of Noroxymorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxymorphone, a potent μ-opioid receptor agonist, holds a unique position in the landscape of opioid chemistry and pharmacology. It is recognized both as a key metabolite of the widely used analgesics oxycodone and oxymorphone, and as a pivotal synthetic intermediate in the production of crucial opioid antagonists such as naltrexone (B1662487) and naloxone (B1662785). This technical guide provides an in-depth exploration of the discovery, historical development, and chemical synthesis of this compound. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its metabolic and signaling pathways.
Introduction: A Molecule of Dual Significance
This compound, with the chemical name 4,5α-epoxy-3,14-dihydroxy-morphinan-6-one, is a semi-synthetic opioid.[1] Its significance stems from two primary roles:
-
A Metabolite: It is a product of the hepatic metabolism of oxycodone and oxymorphone.[1][2] However, due to its low lipophilicity and consequent poor ability to cross the blood-brain barrier, its contribution to the central analgesic effects of its parent compounds is considered minimal.[3]
-
A Synthetic Precursor: this compound is a crucial late-stage intermediate in the semi-synthesis of a range of opioid receptor antagonists.[4] The N-demethylated structure of this compound allows for the introduction of larger N-substituents that confer antagonist properties, such as the allyl group in naloxone and the cyclopropylmethyl group in naltrexone.[5][6]
This dual identity has driven considerable research into its synthesis and pharmacology over the decades.
Historical Development of Synthetic Routes
The synthesis of this compound has evolved significantly, driven by the need for more efficient and sustainable methods for the production of opioid antagonists. Initial methods relied on multi-step sequences from naturally occurring poppy alkaloids like thebaine and morphine.[7][8]
Historically, the N-demethylation of oxymorphone or its derivatives was a key challenge, often requiring harsh and toxic reagents such as cyanogen (B1215507) bromide or chloroformate esters.[9] More recent advancements have focused on developing greener and more efficient catalytic methods.
A notable development has been the use of palladium-catalyzed aerobic oxidation for N-demethylation.[10] This approach offers a more environmentally benign alternative to traditional stoichiometric reagents. Further innovation has led to the development of electrochemical methods for the N- and O-demethylation of oxycodone, providing a safe and efficient route to this compound.[3][11][12][13] These modern approaches often proceed via an oxazolidine (B1195125) intermediate.[5]
Quantitative Pharmacological Data
This compound is a potent agonist at the μ-opioid receptor. The following table summarizes key quantitative data regarding its receptor binding affinity and functional activity, with comparisons to related opioids.
| Compound | Receptor | Parameter | Value | Species/System |
| This compound | μ-opioid | Affinity (Ki) | ~3-fold higher than oxycodone | Human[2] |
| μ-opioid | Efficacy (GTPγS) | ~2-fold higher than oxycodone | Human[2] | |
| Oxycodone | μ-opioid | Affinity (Ki) | 25.9 nM | Human[14] |
| Oxymorphone | μ-opioid | Affinity (Ki) | 0.406 nM | Human[14] |
| Morphine | μ-opioid | Affinity (Ki) | 1.14 nM | Human[14] |
| Naloxone | μ-opioid | Affinity (Ki) | 1.518 ± 0.065 nM | Human[15] |
Key Experimental Protocols
Synthesis of this compound from Oxymorphone via N-Demethylation
This protocol is a generalized representation of modern N-demethylation strategies.
Step 1: N-demethylation of Oxymorphone to an Oxazolidine Intermediate [5]
-
Reaction Setup: A solution of oxymorphone in a suitable organic solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a means to control the atmosphere.
-
Reagent Addition: A demethylating agent, such as the Burgess reagent, is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the conversion to the oxazolidine intermediate is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude oxazolidine.
Step 2: Hydrolysis of the Oxazolidine to this compound [5]
-
Hydrolysis: The crude oxazolidine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid).
-
Heating: The solution is heated to facilitate the hydrolysis of the oxazolidine ring.
-
Neutralization and Isolation: After cooling, the reaction mixture is carefully neutralized with a base to precipitate the this compound. The solid product is collected by filtration, washed, and dried.
-
Purification: The crude this compound can be further purified by recrystallization or chromatography.
Pharmacological Characterization: [³⁵S]GTPγS Binding Assay[4][16][17]
This functional assay measures the activation of G-protein coupled receptors, such as the μ-opioid receptor, by an agonist.
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from a suitable cell line or tissue source. The membranes are homogenized and centrifuged to isolate the membrane fraction, which is then stored at -80°C.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is prepared.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound (this compound) at various concentrations, and the cell membrane preparation.
-
Include a positive control (e.g., DAMGO) and a negative control (vehicle).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. The data are then plotted as a dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound.
Visualizations of Key Pathways
Metabolic Pathway of Oxycodone to this compound
Caption: Metabolic conversion of oxycodone to this compound.
Synthetic Pathway from Oxymorphone to Naloxone via this compound
Caption: Synthesis of naloxone from oxymorphone.
Mu-Opioid Receptor Signaling Pathway
Caption: this compound-mediated μ-opioid receptor signaling.
Conclusion
This compound stands as a molecule of considerable interest to researchers in medicinal chemistry, pharmacology, and drug development. Its historical journey from a mere metabolite to a critical building block for life-saving opioid antagonists highlights the intricate relationships within the opioid family of compounds. The ongoing development of novel, more sustainable synthetic routes to this compound underscores its continued importance. A thorough understanding of its synthesis, pharmacology, and metabolic fate is essential for the continued innovation of safer and more effective opioid-based therapeutics.
References
- 1. General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone | Semantic Scholar [semanticscholar.org]
- 2. Oxycodone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. US5668285A - Total synthesis of northebaine, normophine, this compound enantiomers and derivatives via N-Nor intermediates - Google Patents [patents.google.com]
- 8. WO2008096046A1 - this compound for use as a medicament - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. zenodo.org [zenodo.org]
noroxymorphone binding affinity for mu, delta, and kappa opioid receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of noroxymorphone for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone, is a potent agonist at the µ-opioid receptor (MOR).[1][2] Understanding its complete binding profile across the three main opioid receptor subtypes is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Quantitative Binding Affinity of this compound
The binding affinity of this compound has been characterized primarily at the µ-opioid receptor. While comprehensive data for the δ and κ receptors are less readily available in the public domain, existing research indicates a strong preference for the µ receptor.
| Receptor Subtype | Ligand | Assay Type | K_i_ (nM) | EC_50_ (nM) | Cell Line/Tissue | Reference |
| Mu (µ) | This compound | Competitive Radioligand Binding ([³H]diprenorphine) | 5.69 | - | Recombinant hMOR | [3] |
| Mu (µ) | This compound | [³⁵S]GTPγS Functional Assay | - | 167 | hMOR1 | [3] |
| Delta (δ) | This compound | Not specified | Data not available | - | Not specified | - |
| Kappa (κ) | This compound | Not specified | Data not available | - | Not specified | - |
Note: A lower K_i_ value indicates a higher binding affinity. The EC_50_ value in the functional assay represents the concentration of the ligand that produces 50% of the maximal response, indicating its potency as an agonist.
This compound exhibits a three-fold higher affinity for the µ-opioid receptor compared to its parent compound, oxycodone.[3] In functional assays, it demonstrates potent agonism at the µ-opioid receptor.[1][2]
Experimental Protocols
The determination of opioid receptor binding affinities typically involves competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for the µ, δ, and κ opioid receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligand: A high-affinity radiolabeled opioid ligand, such as [³H]diprenorphine (a non-selective antagonist) or a receptor-subtype selective radioligand.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing membranes.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ is then calculated from the IC_50_ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Objective: To determine the potency (EC_50_) and efficacy of this compound in activating G-protein signaling through the µ, δ, and κ opioid receptors.
Workflow:
References
Blood-Brain Barrier Permeability of Noroxymorphone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Noroxymorphone, a metabolite of the widely used opioid analgesic oxycodone, exhibits potent µ-opioid receptor agonism. However, its therapeutic application as a centrally acting analgesic following systemic administration is significantly limited by its poor permeability across the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence from animal models, focusing on the physicochemical properties, and experimental findings that underscore the low central nervous system (CNS) penetration of this compound. Due to a lack of specific quantitative permeability data for this compound in the current literature, this guide provides a comparative context with related opioids and outlines a generalizable experimental protocol for assessing the BBB permeability of such compounds.
Physicochemical Properties and Predicted Blood-Brain Barrier Permeability
The capacity of a molecule to traverse the BBB is heavily influenced by its physicochemical characteristics. For this compound, its hydrophilic nature is a primary determinant of its limited CNS penetration.
Key Physicochemical Factor:
-
Low Lipophilicity: this compound is characterized by a low calculated octanol/water partition coefficient (logD value)[1]. This indicates a preference for aqueous environments over lipid membranes, such as the endothelial cells that constitute the BBB. Molecules with high lipophilicity tend to more readily diffuse across the lipid bilayers of the BBB. In contrast to more lipophilic opioids, the hydrophilicity of this compound presents a significant hurdle to passive diffusion into the brain.
It is well-established that compounds intended for CNS activity generally possess a logD value in the range of 1 to 3 to achieve optimal BBB permeability. The lower logD of this compound places it outside this ideal range, predicting poor brain penetration.
In Vivo Evidence of Limited Blood-Brain Barrier Permeability in Animal Models
Preclinical studies in rodent models provide compelling functional evidence for the low BBB permeability of this compound. These studies typically compare the analgesic effects of the compound following systemic versus direct central administration.
A key study in rats demonstrated the following:
-
Ineffectiveness of Systemic Administration: Subcutaneous administration of this compound, even at high doses (up to 25 mg/kg), failed to produce an antinociceptive effect in various pain models, including the hotplate, paw pressure, and tail flick tests[1]. This lack of systemic efficacy strongly suggests that this compound does not reach the CNS in sufficient concentrations to engage opioid receptors and elicit an analgesic response[1].
-
Potency of Central Administration: In stark contrast, when administered directly into the central nervous system via intrathecal injection, this compound (1 and 5 µg) was found to be a potent antinociceptive agent, with a longer-lasting effect compared to morphine and oxycodone[1].
This marked difference in efficacy between systemic and central administration routes is a classic indicator of poor BBB penetration.
Quantitative Data on Blood-Brain Barrier Permeability
As of the latest literature review, specific quantitative data on the BBB permeability of this compound, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), or the brain uptake clearance (CLin), have not been published.
For comparative purposes, the table below presents BBB permeability data for the related opioids, morphine and oxycodone, in rats. This data highlights the variability in BBB penetration even among structurally similar compounds and provides a benchmark against which the expected low permeability of this compound can be framed.
| Compound | Animal Model | Kp,uu | Influx Clearance (CLin) (μL/min/g brain) | Efflux | Method |
| Morphine | Rat | 0.28 ± 0.09 | - | Active Efflux | Microdialysis |
| Oxycodone | Rat | ~1.0 | - | Carrier-mediated influx | Microdialysis |
Note: Data is compiled from various sources and methodologies may differ. Kp,uu is the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state. A Kp,uu value less than 1 suggests limited BBB penetration or active efflux, while a value greater than 1 can indicate active influx.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability of Opioids
The following section outlines a generalized experimental protocol for determining the BBB permeability of an opioid compound like this compound in a rat model using in vivo microdialysis. This technique allows for the measurement of unbound drug concentrations in the brain extracellular fluid and blood, providing a direct assessment of BBB transport.
Animal Model and Surgical Preparation
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to surgery.
-
Surgical Implantation of Microdialysis Probes:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula for the microdialysis probe into the desired brain region (e.g., striatum).
-
Implant a microdialysis probe into the jugular vein for blood sampling.
-
Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Procedure
-
On the day of the experiment, insert the microdialysis probes into the guide cannulae.
-
Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60 minutes.
-
Collect baseline dialysate samples from both brain and blood probes.
-
Administer this compound intravenously as a bolus followed by a constant rate infusion to achieve steady-state plasma concentrations.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a defined period (e.g., 4-6 hours).
-
At the end of the experiment, euthanize the animal and collect terminal blood and brain tissue samples.
Sample Analysis
-
Analytical Method: Quantify the concentration of this compound in the dialysate, plasma, and brain homogenate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity in all relevant matrices (aCSF, plasma, and brain homogenate). A sensitive method for the determination of oxycodone, oxymorphone, and noroxycodone in rat plasma and brain tissue has been described, utilizing solid-phase extraction and a C18 column with a mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) in 45% acetonitrile[2]. The limit of quantification for noroxycodone in brain tissue was reported to be 4 ng/g[2].
Data Analysis
-
Calculate the in vivo recovery of the microdialysis probes using a suitable calibration method (e.g., retrodialysis).
-
Determine the unbound concentration of this compound in the brain and blood from the dialysate concentrations and the in vivo recovery.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as the ratio of the area under the concentration-time curve (AUC) of unbound drug in the brain to the AUC of unbound drug in the plasma.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing BBB permeability.
Blood-Brain Barrier Transport Logic
Caption: this compound transport across the BBB.
Potential Role of Efflux Transporters
While there is no direct evidence for the involvement of specific transporters in the movement of this compound across the BBB, the role of P-glycoprotein (P-gp) as an efflux pump for many opioids is well-documented. It is plausible that this compound may also be a substrate for P-gp, which would further contribute to its low brain concentrations following systemic administration. Future studies investigating the interaction of this compound with P-gp and other relevant transporters (e.g., Breast Cancer Resistance Protein - BCRP) would be valuable.
Conclusion and Future Directions
The available evidence from animal models strongly indicates that this compound has very poor permeability across the blood-brain barrier, primarily due to its hydrophilic nature. This characteristic severely limits its potential as a systemically administered analgesic for central pain.
Future research should focus on:
-
Generating Quantitative Permeability Data: Conducting definitive in vivo studies, such as microdialysis in rats, to determine the Kp,uu and other permeability parameters for this compound.
-
Investigating Transporter Interactions: Elucidating the role of P-glycoprotein and other efflux transporters in the disposition of this compound at the BBB.
-
Exploring Prodrug Strategies: Designing and evaluating lipophilic prodrugs of this compound that could enhance its BBB penetration and then release the active parent compound within the CNS.
A comprehensive understanding of the BBB transport of this compound is crucial for guiding future drug development efforts and for fully characterizing the pharmacological profile of this potent opioid metabolite.
References
- 1. Pharmacological characterization of this compound as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of liquid chromatography/mass spectrometry for quantitative analysis of oxycodone, oxymorphone and noroxycodone in Ringer solution, rat plasma and rat brain tissue | CiNii Research [cir.nii.ac.jp]
An In-Depth Technical Guide to Structural Analogues and Derivatives of Noroxymorphone for Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Noroxymorphone, a pivotal intermediate in the synthesis of crucial opioid antagonists and a potent µ-opioid receptor agonist in its own right, serves as a critical scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducible research. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows to offer a deeper understanding of the molecular and physiological effects of these compounds. The presented data and methodologies are intended to support researchers in the exploration of new chemical entities with tailored pharmacological profiles for pain management and other neurological disorders.
Introduction to this compound
This compound is a semi-synthetic opioid that is a metabolite of both oxycodone and oxymorphone.[1][2] Chemically, it is 4,5α-epoxy-3,14-dihydroxy-morphinan-6-one. Its significance in medicinal chemistry is twofold: it is a key precursor in the manufacturing of opioid antagonists such as naloxone (B1662785) and naltrexone (B1662487), and it possesses potent µ-opioid receptor (MOR) agonist activity.[3][4] However, its utility as a systemic analgesic is limited due to its poor ability to cross the blood-brain barrier.[1][2] This property makes its structural backbone an attractive starting point for developing peripherally restricted opioids or novel centrally-acting analgesics with modified pharmacokinetic and pharmacodynamic properties.
The core structure of this compound offers several sites for chemical modification, primarily at the N-17 position and the C-14 hydroxyl group. Modifications at the N-17 position, in particular, have been extensively explored and are known to dramatically influence the pharmacological activity, switching from potent agonism to partial agonism or even potent antagonism.
Structural Analogues and Derivatives of this compound
The exploration of this compound's chemical space has led to the synthesis of a wide array of analogues. The primary focus of these synthetic efforts has been the modification of the N-17 substituent, which plays a crucial role in receptor interaction and functional activity.
N-Substituted this compound Analogues
The nature of the substituent at the nitrogen atom of the morphinan (B1239233) scaffold is a key determinant of its pharmacological profile. While the N-methyl group in the parent compound, oxymorphone, confers potent agonist activity, replacement with other alkyl or arylalkyl groups can drastically alter its effects.
A notable example is the synthesis of N-isobutylthis compound from naltrexone.[5] Contrary to the expectation that it would be an antagonist, this derivative displayed dose-dependent agonist activity in preclinical models.[5] This highlights the complex structure-activity relationships governing this class of compounds.
N-phenethyl substitution on the normorphinan scaffold has been shown to produce potent MOR agonists with increased antinociceptive potency compared to their N-methyl counterparts.[6]
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and in vivo analgesic potencies of this compound and selected derivatives. These data are compiled from various preclinical studies and serve as a comparative reference.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| This compound | High Affinity (Potent Agonist) | Lower Affinity | Lower Affinity | [1][2] |
| N-Phenethylnormorphine | 0.93 | >100 | >100 | [7] |
| N-Phenethyl-14-hydroxynormorphine | Low Nanomolar | Lower Affinity | Lower Affinity | [7] |
| N-Phenylpropylnormorphine | Lower Affinity than N-Phenethyl | Lower Affinity | Lower Affinity | [7] |
| N-Isobutylthis compound | Binding affinity was 11-17 times less than naltrexone | Binding affinity was 11-17 times less than naltrexone | Binding affinity was 11-17 times less than naltrexone | [5] |
| N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one | Subnanomolar | Subnanomolar | Subnanomolar | [8] |
| N-Propyl-14-phenylpropyloxymorphinan-6-one | 0.09 | Subnanomolar | Subnanomolar | [8] |
Table 2: In Vivo Analgesic Potency (ED50)
| Compound | Test Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Hot Plate, Paw Pressure, Tail Flick | Subcutaneous | Inactive at 5, 10, 25 mg/kg | [1] |
| This compound | Thermal and Mechanical Nociception | Intrathecal | Potent and long-lasting analgesia | [1] |
| N-Isobutylthis compound | Acetic Acid Writhing Test | Subcutaneous | 5.05 | [5] |
| N-Phenethyl-14-hydroxynormorphine | Hot Plate Test | Not Specified | More potent than morphine | [7] |
| N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one | Tail-Flick Test | Not Specified | ~600x more potent than morphine | [8] |
| N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one | Hot-Plate Test | Not Specified | ~400x more potent than morphine | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays essential for the pharmacological characterization of this compound analogues.
In Vitro Assays
This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[9]
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).[9]
-
Test compound (unlabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Non-specific binding control (e.g., 10 µM Naloxone).[10]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[1]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[10]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
This functional assay measures the ability of a compound to activate G-proteins coupled to the opioid receptor, providing a measure of its efficacy (EC50 and Emax).[11]
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[11]
-
GDP (Guanosine diphosphate).[11]
-
Test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).[11]
-
Unlabeled GTPγS for non-specific binding determination.[11]
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.[11]
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer.[11]
-
Detection: Dry the filter plate and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.[11]
In Vivo Assays
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[3][4]
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Experimental animals (e.g., mice or rats).
-
Test compound and vehicle.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[4]
-
Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 1°C), and record the latency to a nocifensive response (e.g., paw licking, jumping).[3][12] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[3]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure the response latency.[13]
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
This assay also measures central analgesic activity by quantifying the latency to withdraw the tail from a noxious thermal stimulus.[14][15]
Materials:
-
Tail flick apparatus with a radiant heat source.[15]
-
Animal restrainers.
-
Experimental animals (e.g., mice or rats).
-
Test compound and vehicle.
Procedure:
-
Acclimatization: Acclimate the animals to the restrainers and the testing procedure.
-
Baseline Measurement: Place the animal in the restrainer and position its tail over the radiant heat source. The time taken for the animal to "flick" or withdraw its tail is recorded as the baseline latency.[15] A cut-off time is employed to prevent tissue injury.[16]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: At various time points after administration, repeat the tail flick latency measurement.[16]
-
Data Analysis: Analgesia is indicated by a significant increase in the tail flick latency compared to baseline or vehicle control values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling cascades activated by this compound derivatives and a typical workflow for their discovery and development.
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling cascade initiated by an agonist.
Experimental Workflow for this compound Analogue Development
Caption: A typical drug discovery and development workflow for novel opioid analgesics.
Conclusion
This compound and its derivatives represent a rich chemical scaffold for the discovery of novel opioid receptor modulators. The structure-activity relationships, particularly concerning the N-17 substituent, are complex and continue to yield compounds with unexpected and promising pharmacological profiles. This guide has provided a foundational overview of the synthesis, pharmacology, and essential experimental methodologies for the investigation of these compounds. The provided quantitative data and visual representations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers dedicated to advancing the field of pain therapeutics and opioid research. The continued exploration of this compound analogues holds significant promise for the development of safer and more effective analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Synthesis of N-isobutylthis compound from naltrexone by a selective cyclopropane ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 8. Synthesis and biological evaluation of 14-alkoxymorphinans. 18. N-substituted 14-phenylpropyloxymorphinan-6-ones with unanticipated agonist properties: extending the scope of common structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. jcdr.net [jcdr.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Noroxymorphone Analytical Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications, analytical methodologies, and qualification workflow for noroxymorphone analytical reference standards. This document is intended to support researchers, scientists, and drug development professionals in the accurate use and understanding of these critical reagents.
Introduction
This compound is an active metabolite of the opioid analgesic oxycodone and a key intermediate in the synthesis of opioid antagonists such as naloxone (B1662785) and naltrexone. As such, highly characterized analytical reference standards are crucial for the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and biological samples. An analytical reference standard is a highly purified and well-characterized substance used as a measurement standard in analytical chemistry.
This guide details the typical specifications for a this compound analytical reference standard, outlines the experimental protocols for its characterization, and provides visual representations of the qualification workflow and the logical relationships between its specifications.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound hydrochloride, the common salt form of the reference standard, is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Name | 4,5α-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride |
| CAS Number | 52446-24-9 |
| Molecular Formula | C₁₆H₁₇NO₄ · HCl |
| Molecular Weight | 323.77 g/mol |
| Appearance | A white to off-white solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
Specifications of a this compound Analytical Reference Standard
The quality of an analytical reference standard is defined by a set of specifications, which are confirmed through a rigorous characterization process. A typical Certificate of Analysis (CoA) for a this compound reference standard will include the following tests and acceptance criteria, ensuring its identity, purity, and fitness for purpose. Noramco, a supplier of reference standards, indicates that their certificates of analysis typically include identification, inorganic impurities, organic impurities, solvent impurities, and a purity factor.[1][2]
Table 2: Typical Specifications for a this compound Analytical Reference Standard
| Test | Method | Typical Specification |
| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | Conforms to the structure of this compound. |
| Purity (Assay) | HPLC-UV | ≥ 98.0% |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Meets USP <467> or ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 2.0% |
| Residue on Ignition | Gravimetry (USP <281>) | ≤ 0.5% |
Experimental Protocols
The following sections detail the methodologies for the key experiments performed to certify a this compound analytical reference standard.
Identity Confirmation
The identity of the this compound reference standard is unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The obtained spectra are compared with the expected chemical shifts and coupling constants for the this compound structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of the reference standard should be consistent with the known spectrum of this compound.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is the primary technique for determining the purity of the this compound reference standard and for quantifying any organic impurities.
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 10 mmol L⁻¹ potassium phosphate (B84403) buffer, pH 6.0) and an organic solvent like acetonitrile.[3] A gradient elution may be employed to ensure the separation of all potential impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[3]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[3]
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance, such as 210 nm, is common.[3]
-
-
Sample Preparation: A known concentration of the this compound reference standard is prepared in a suitable solvent, such as the mobile phase.
-
Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. Impurities are quantified based on their peak areas relative to the main peak.
Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
Residual solvents, which are organic volatile chemicals used in the manufacturing process, are controlled to ensure they are below harmful levels.[4] The analysis is performed according to USP <467> or ICH Q3C guidelines.[4][5]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) is used.[5][6]
-
Sample Preparation: A precisely weighed amount of the this compound standard is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water). The vial is sealed and heated to allow the volatile solvents to partition into the headspace gas.
-
Chromatographic Conditions:
-
Column: A column suitable for separating a wide range of volatile organic compounds, such as a G43 phase capillary column, is used.[4]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the residual solvents based on their boiling points and interaction with the stationary phase.
-
-
Identification and Quantification: The retention times of any detected peaks are compared to those of known solvent standards to identify the residual solvents present. The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard of that solvent.
Water Content Determination by Karl Fischer Titration
The Karl Fischer titration is a highly specific and accurate method for the determination of water content in a substance.[7][8][9]
-
Principle: This method is based on a chemical reaction between water, iodine, sulfur dioxide, a base (e.g., imidazole), and an alcohol (e.g., methanol). The endpoint of the titration is detected potentiometrically.
-
Instrumentation: An automated Karl Fischer titrator is used.
-
Procedure: A known weight of the this compound standard is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The volume of titrant consumed is directly proportional to the amount of water in the sample. The water content is then calculated as a percentage of the sample weight.
Visualization of Key Processes
The following diagrams illustrate the general workflow for the qualification of an analytical reference standard and the logical relationship of the specifications for this compound.
Caption: Workflow for the qualification of a this compound analytical reference standard.
Caption: Logical relationship of this compound reference standard specifications.
Conclusion
The availability of a well-characterized this compound analytical reference standard is fundamental for achieving accurate and reliable results in pharmaceutical analysis and research. This technical guide has provided an in-depth overview of the essential specifications, detailed experimental protocols for characterization, and a clear visualization of the qualification process. Adherence to these standards and methodologies ensures the quality and reliability of analytical data, ultimately contributing to the development of safe and effective medicines.
References
- 1. noramco.com [noramco.com]
- 2. noramco.com [noramco.com]
- 3. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and this compound in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. s4science.at [s4science.at]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
The Crucial Role of Noroxymorphone in the Synthesis of Naltrexone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Noroxymorphone, a key intermediate derived from opium alkaloids like thebaine, serves as a pivotal precursor in the manufacturing of vital opioid antagonists, most notably naltrexone (B1662487). This technical guide provides an in-depth exploration of the synthetic pathways from this compound to naltrexone, detailing experimental protocols, quantitative data, and the underlying biochemical mechanisms of naltrexone's antagonist activity.
Synthesis of Naltrexone from this compound: An Overview
The primary route for synthesizing naltrexone from this compound is through N-alkylation. This process involves the introduction of a cyclopropylmethyl group to the secondary amine of the this compound molecule. Two principal methods are employed for this transformation: direct alkylation using a cyclopropylmethyl halide and reductive amination with cyclopropanecarbaldehyde.
Quantitative Data Summary of Naltrexone Synthesis
The efficiency of naltrexone synthesis is highly dependent on the chosen reagents, solvents, and reaction conditions. The following tables summarize quantitative data from various patented and published methods.
Table 1: N-Alkylation of this compound with Cyclopropylmethyl Halides
| Reagent | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts | Reference |
| Cyclopropylmethyl bromide | N-ethyl-2-pyrrolidone | Potassium bicarbonate | 60 | 22 | - | 97.4 | 3-cyclopropylmethyl naltrexone (0.3%) | [1] |
| Cyclopropylmethyl bromide | N-ethyl-2-pyrrolidone | Potassium bicarbonate | 55 | 23 | - | 97.3 | 3-cyclopropylmethyl naltrexone (0.4%) | [2] |
| Cyclopropylmethyl bromide | Dimethylacetamide | Sodium bicarbonate | - | - | 88.6 | - | - | [3] |
| Cyclopropylmethyl bromide | N-methyl-pyrrolidone | Sodium bicarbonate | - | - | - | - | - | [3] |
| Cyclopropylmethyl chloride | - | NaHCO₃, NaBr, Bu₃NMeBr | - | - | - | 97.3 | This compound (1.4%), 3-cyclopropylmethyl naltrexone (0.4%) | [3] |
Table 2: Reductive Amination and Other Synthesis Routes
| Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Cyclopropanecarbaldehyde | - | Palladium or Platinum | - | - | 83 | - | [3] |
| Cyclopropanecarbaldehyde | - | Triethylamine, formic acid, dichloro(p-cymene)Ru(II) dimer | - | - | 95 | - | [3] |
| Cyclopropylmethanol (B32771) | tert-Butyl methyl ether | PdCl₂(dppf) | Room Temperature | - | - | - | [3] |
| Cyclopropylmethanol | Isopropanol | PdCl₂(Xantphos) | 25 | 10 | 82 | 98.1 | [3] |
Experimental Protocols
The following are detailed methodologies for the key synthetic routes from this compound to naltrexone.
Protocol 1: N-Alkylation with Cyclopropylmethyl Bromide in N-ethyl-2-pyrrolidone
Objective: To synthesize naltrexone via direct alkylation of this compound.
Materials:
-
This compound
-
N-ethyl-2-pyrrolidone (NEP)
-
Potassium bicarbonate (K₂CO₃)
-
Cyclopropylmethyl bromide
-
Hydrochloric acid (HCl), 10% solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 4% solution
-
Water
Procedure:
-
A mixture of this compound (51.5 g) in N-ethyl-2-pyrrolidone (168 ml) and toluene (100 ml) is concentrated under vacuum at 80-85°C.
-
Toluene (200 ml) is added, and the vacuum distillation is repeated to ensure removal of water.
-
Potassium bicarbonate (24.4 g) and cyclopropylmethyl bromide (29.3 g) are added to the reaction mixture.
-
The mixture is heated to 60°C and maintained at this temperature for 22 hours.
-
An additional portion of cyclopropylmethyl bromide (2.3 g) is added, and the mixture is stirred at 60°C for an additional 5 hours.
-
The reaction progress and product composition are monitored by HPLC.
-
Upon completion, the reaction mixture is treated with 10% HCl (88.9 g) and concentrated under vacuum.
-
The mixture is cooled and diluted with water (1580 g).
-
A 4% solution of ammonium hydroxide in water is added over 3 hours to precipitate the product, bringing the pH to 9.3.
-
The resulting suspension is stirred, and the solid is collected by filtration.
-
The solid is washed with water and dried under vacuum at 60°C to yield naltrexone.[1]
Purification: The crude naltrexone can be further purified by trituration and/or crystallization from cyclopentyl methyl ether (CPME), optionally in a mixture with another organic solvent like ethanol (B145695) or acetone.[4][5][6]
Protocol 2: Coupling Reaction with Cyclopropylmethanol
Objective: To synthesize naltrexone using cyclopropylmethanol.
Materials:
-
This compound
-
tert-Butyl methyl ether
-
Cyclopropylmethanol
-
PdCl₂(dppf) (catalyst)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
This compound and tert-butyl methyl ether are added to a reactor under an inert gas atmosphere.
-
The mixture is stirred, and cyclopropylmethanol and the PdCl₂(dppf) catalyst are added.
-
The reaction is carried out at room temperature.
-
The reaction progress is monitored by a suitable analytical method (e.g., HPLC).
-
After the reaction is complete, the naltrexone product is obtained through separation and purification steps, which may include evaporation of the solvent, extraction, and crystallization.[3]
Visualizing the Synthesis and Mechanism of Action
To better understand the chemical transformations and biological interactions, the following diagrams have been generated using the DOT language.
Naltrexone Synthesis Workflow
This diagram illustrates the primary synthetic pathway from this compound to naltrexone via N-alkylation.
Mechanism of Naltrexone Action at the Mu-Opioid Receptor
Naltrexone functions as a competitive antagonist at opioid receptors, with a particularly high affinity for the mu-opioid receptor. The following diagram illustrates this interaction and its downstream effects.
Naltrexone and its active metabolite, 6-beta-naltrexol, act as competitive antagonists primarily at the mu-opioid receptor, but also to a lesser extent at the kappa and delta opioid receptors.[7] By binding to these receptors without activating them, naltrexone effectively blocks endogenous opioids (like endorphins) and exogenous opioids from exerting their effects, which include euphoria and analgesia.[8][9] This blockade of the euphoric and rewarding effects is the basis of its therapeutic use in opioid and alcohol dependence.[7][10] The binding of naltrexone to the mu-opioid receptor is a reversible and competitive interaction.[7][10]
References
- 1. Naltrexone blocks alcohol-induced effects on kappa-opioid receptors in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]
- 3. CN118955517B - A preparation method of naltrexone - Google Patents [patents.google.com]
- 4. US11161853B2 - Method for isolation and purification of naltrexone - Google Patents [patents.google.com]
- 5. WO2018070943A1 - Method for isolation and purification of naltrexone - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. What is the mechanism of action for naltrexone? [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
Methodological & Application
Application Note: Quantification of Noroxymorphone in Biological Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noroxymorphone is a metabolite of the opioid analgesic oxycodone. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma, blood, and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established and validated procedures, ensuring high accuracy and precision.[1][3]
Experimental Protocols
A generalized workflow for the quantification of this compound is presented below. Specific protocols for plasma/blood and urine samples follow.
This protocol is adapted from validated methods for the extraction of this compound from human plasma and blood.[1][3][4][5]
-
Sample Pre-treatment:
-
To 0.5 mL of plasma or whole blood, add the internal standard (e.g., this compound-d3).
-
Dilute the sample with a buffer, for instance, 1.5 mL of borate (B1201080) buffer (pH 8.9) or 0.1 M phosphate (B84403) buffer (pH 5.9).[6][7][8]
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode SPE cartridge (e.g., Bond Elut Certify or a C8/benzenesulfonic acid sorbent).[4][6]
-
Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water.[6]
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash with 2 mL of deionized water.
-
Wash with 1 mL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4).[6]
-
Wash with 2 mL of methanol.[6]
-
-
Elution: Elute the analytes with 3 mL of a methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v) mixture.[6]
-
-
Evaporation and Reconstitution:
This protocol is designed for the analysis of total (conjugated and unconjugated) this compound in urine.[9]
-
Enzymatic Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed sample, add the internal standard.
-
Add 100 µL of concentrated ammonium hydroxide.[9]
-
Perform extraction with an appropriate organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | YMC ODS-AQ, 5 µm, 2.0 x 100 mm[9] | Agilent ZORBAX RRHT StableBond SB-C18[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] | 20 mM Ammonium Acetate, pH 4.0[6] |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile[6] |
| Gradient | Isocratic: 88% A, 12% B[9] | Gradient: Hold 5% B for 2.33 min, then increase to 20% B from 2.33 to 4.33 min[6] |
| Flow Rate | 0.2 mL/min[9] | 0.3 mL/min[6] |
| Column Temp. | 22°C[9] | Not Specified |
| Injection Vol. | 10 µL[9] | 5 µL[6] |
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Temp. | 280°C[9] |
| Spray Voltage | 3.9 kV[9] |
| Collision Gas | Argon[9] |
| MRM Transitions | Specific precursor and product ions for this compound and its internal standard should be optimized. |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound in various biological matrices as reported in the literature.
| Biological Matrix | Analyte(s) Including this compound | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | Oxycodone, Noroxycodone, Oxymorphone, this compound | Linear up to 100 | 0.25 | [1] |
| Human Blood | Oxycodone, Noroxycodone, Oxymorphone, this compound, etc. | 0.5 - 25 | 0.5 | [3][4] |
| Human Plasma | Oxycodone, Noroxycodone, Oxymorphone, this compound | 0.2 - 5 | 0.2 | [6] |
| Human Plasma | Naloxone (B1662785), Nornaloxone (this compound) | 0.5 - 20 | 0.5 | [7][8] |
| Human Urine | Oxycodone, Noroxycodone, Oxymorphone | 10 - 5000 | 10 | [9] |
| Rat Plasma | Oxycodone, Oxymorphone, Noroxycodone | 0.5 - 250 | 0.5 | [10] |
| Biological Matrix | Analyte(s) | Intraday CV (%) | Interday CV (%) | Accuracy (%) | Reference |
| Human Plasma | Oxycodone, Noroxycodone, etc. | <15 | <15 | >90 | [1] |
| Human Blood | Oxycodone, Noroxycodone, etc. | 2.90 - 17.3 | Not Specified | Within ±15% deviation | [3][4] |
| Human Plasma, Urine, HLM | Naloxone, Nornaloxone | Within 13.4 | Within 15 | Within 15% of target | [7][8] |
| Rat Plasma & Brain | Oxycodone, Noroxycodone, etc. | <11.3 | <14.9 | -14.9 to +6.5 | [10] |
| Human Plasma | Oxycodone, Noroxycodone, etc. | Within 13.3% of target | Within 13.3% of target | Within 12.8% | [9] |
| Biological Matrix | Analyte | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Oxycodone, Noroxycodone, etc. | Solid-Phase Extraction | >85 | [1] |
| Human Plasma | Naloxone, Nornaloxone | Solid-Phase Extraction | 32.0 (for Nornaloxone) | [7][8] |
| Human Plasma | Noroxycodone | Liquid-Liquid Extraction | 37.4 | [9] |
| Human Plasma | Noroxycodone | Solid-Phase Extraction | 70.9 - 83.2 | [11] |
Conclusion
The LC-MS/MS methods outlined in this application note provide a robust and reliable approach for the quantification of this compound in various biological samples. The combination of efficient sample preparation techniques with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate determination of this compound concentrations, making these methods well-suited for a range of research and clinical applications. Method validation parameters from multiple sources demonstrate the reproducibility and accuracy of this analytical approach.
References
- 1. Determination of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BASi® | Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology [basinc.com]
- 3. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6 alpha-oxycodol, 6 beta-oxycodol, oxymorphone, and this compound in human blood [diva-portal.org]
- 6. agilent.com [agilent.com]
- 7. Determination of naloxone and nornaloxone (this compound) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of liquid chromatography/mass spectrometry for quantitative analysis of oxycodone, oxymorphone and noroxycodone in Ringer solution, rat plasma and rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
Validated HPLC Method for Noroxymorphone Analysis in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for the validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of noroxymorphone in pharmaceutical formulations. This method is suitable for routine quality control, stability studies, and formulation development. The described method is based on a simple, isocratic reversed-phase HPLC procedure with UV detection, validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Analytical Method
A simple isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed and validated for the simultaneous determination of buprenorphine hydrochloride, naloxone (B1662785) hydrochloride, and its major impurity, this compound, in pharmaceutical tablets.[1]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Specification |
| Column | C-18, Perfectsil Target ODS3 (150 mm x 4.6 mm i.d., 5 µm) or equivalent |
| Mobile Phase | 10 mmol L⁻¹ potassium phosphate (B84403) buffer (pH 6.0 with orthophosphoric acid) and acetonitrile (B52724) (17:83, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
Caption: Table 1: Optimized HPLC Chromatographic Conditions.
Under these conditions, the average retention time for this compound is approximately 3.8 minutes.[1]
Experimental Protocols
Preparation of Standard Solutions
3.1.1. Stock Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly. This solution should be prepared fresh.
3.1.2. Working Standard Solutions for Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the linear range of 0.1 to 100 µg/mL.
-
Suggested calibration points: 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
3.1.3. Quality Control (QC) Samples
-
Prepare QC samples at three concentration levels: low, medium, and high (e.g., 0.3 µg/mL, 15 µg/mL, and 80 µg/mL).
-
These samples should be prepared from a separate weighing of the reference standard to ensure independence from the calibration standards.
Sample Preparation from Pharmaceutical Tablets
The referenced method is described as rapid and simple, not requiring extensive sample preparation.[1] However, for ensuring accuracy and precision, the following general procedure is recommended:
-
Weighing and Grinding: Weigh and finely powder not fewer than 20 tablets.
-
Extraction: Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask. Add a portion of the mobile phase (approximately 70% of the flask volume).
-
Sonication and Dissolution: Sonicate the flask for 15 minutes to ensure complete dissolution of this compound.
-
Dilution: Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.
System Suitability Testing
Before initiating any sample analysis, the suitability of the chromatographic system must be verified. The system suitability test is performed by injecting the standard solution multiple times (typically five or six injections). The acceptance criteria for the system suitability parameters are outlined in the table below, in accordance with ICH and USP guidelines.[2][3][4]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) | ≥ 2.0 between this compound and any adjacent peaks |
Caption: Table 2: System Suitability Parameters and Acceptance Criteria.
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1]
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1-100 µg/mL for this compound.[1]
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.996 |
Caption: Table 3: Linearity Data for this compound.
Accuracy (Recovery)
The accuracy of the method was determined by analyzing samples spiked with known amounts of this compound at different concentration levels. The recoveries for this compound were consistently above 96%.[1]
| Concentration Level | Recovery (%) |
| Low | > 96% |
| Medium | > 96% |
| High | > 96% |
Caption: Table 4: Accuracy (Recovery) Data for this compound.
Precision
The precision of the method was evaluated by performing replicate analyses of samples. The relative standard deviation (%RSD) for all validation parameters was found to be less than 2%, indicating a high degree of precision.
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Caption: Table 5: Precision Data for this compound.
Specificity
The specificity of the method was confirmed by the absence of interference from tablet excipients at the retention time of this compound.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
While specific values were not detailed in the primary source, typical method validation would establish these parameters. For impurity analysis, LOD and LOQ are critical.
Visualized Workflows
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample and standard preparation to data analysis.
Caption: HPLC Analysis Workflow.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship and hierarchy of the key method validation parameters according to ICH guidelines.
Caption: Method Validation Parameters.
References
- 1. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and this compound in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Solid-Phase Extraction Protocol for Noroxymorphone from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxymorphone is a metabolite of the opioid analgesic oxymorphone and a minor metabolite of oxycodone. Its detection and quantification in human urine are critical for clinical and forensic toxicology, as well as in pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine, based on established methods for related opioid compounds. The presented method utilizes a strong cation exchange (SCX) mixed-mode SPE for efficient cleanup and recovery.
Data Presentation
| Analyte | SPE Sorbent | Recovery Rate (%) | Limit of Quantification (LOQ) (ng/mL) | Calibration Range (ng/mL) |
| Nornaloxone (this compound) | Mixed-Mode | 32.0%[1] | Not Specified | 10 - 2000[1] |
| Noroxycodone | Strong Cation Exchange (SCX) | 88% - 99%[2] | Not Specified | Not Specified |
| Panel of 23 Opioids (including Oxymorphone) | Cation Exchange | >69%[3] | 3 - 25[3] | Not Specified |
Experimental Protocol
This protocol is designed for the extraction of this compound from human urine samples for subsequent LC-MS/MS analysis.
Materials and Reagents
-
This compound analytical standard
-
Deuterated internal standard (e.g., oxymorphone-d3)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (ACS grade)
-
Ammonium hydroxide (B78521)
-
β-glucuronidase from E. coli
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Ultrapure water
-
Human urine samples (blank and study samples)
Sample Pre-treatment: Enzymatic Hydrolysis
To quantify total this compound (conjugated and unconjugated forms), enzymatic hydrolysis of the glucuronide conjugate is necessary.
-
Pipette 1.0 mL of human urine into a labeled glass tube.
-
Add an appropriate amount of the deuterated internal standard.
-
Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add a sufficient activity of β-glucuronidase (e.g., 5000 units/mL).
-
Vortex the mixture gently.
-
Incubate the samples at 50-65°C for 2-4 hours.[1]
-
After incubation, allow the samples to cool to room temperature.
-
Adjust the sample pH to ~6.0 by adding 3 mL of 0.1 M phosphate buffer.[1]
Solid-Phase Extraction (SPE)
This procedure should be performed using a vacuum manifold.
-
Conditioning: Condition the SCX SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate:isopropanol:ammonium hydroxide (84:12:1 v/v/v).
-
Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
LC-MS/MS Analysis
The final determination of this compound concentration is performed by LC-MS/MS.
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly used.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized for the instrument being used.
Diagrams
Caption: Workflow of the solid-phase extraction protocol for this compound.
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the determination of this compound in human urine. The use of a mixed-mode strong cation exchange sorbent allows for effective removal of matrix interferences, leading to a clean extract suitable for sensitive LC-MS/MS analysis. While the recovery of this compound itself requires specific validation, the high recovery rates observed for structurally similar compounds suggest that this method is a robust starting point for researchers developing and validating assays for this important opioid metabolite. Proper validation of the method in the end-user's laboratory is essential to ensure accuracy and precision.
References
Application Notes and Protocols for In Vitro Opioid Receptor Activation Assays Using Noroxymorphone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxymorphone is an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone.[1][2] It is a potent agonist at the μ-opioid receptor (MOR), with a significantly higher affinity for this receptor compared to its parent compound, oxycodone.[3][4] However, this compound exhibits poor penetration of the blood-brain barrier, which limits its systemic analgesic effects.[1][3] Despite this, its high potency at the μ-opioid receptor makes it a valuable tool for in vitro studies of opioid receptor function, signal transduction, and for the screening of new opioid receptor ligands.
These application notes provide detailed protocols for utilizing this compound in common in vitro opioid receptor activation assays, including radioligand binding assays, GTPγS binding assays, and cAMP accumulation assays.
Data Presentation: this compound Opioid Receptor Profile
The following table summarizes the in vitro pharmacological profile of this compound at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This data is essential for designing and interpreting experiments involving this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of standard agonist) |
| This compound | μ (mu) | 5.69[3] | Not explicitly found | Potent agonist[1][2][4] |
| δ (delta) | 167[3] | Not explicitly found | Not explicitly found | |
| κ (kappa) | >10,000 | Not explicitly found | Not explicitly found | |
| Reference Compounds | ||||
| DAMGO | μ (mu) | 1.5[5] | ~1-10 | 100% (Full agonist) |
| DPDPE | δ (delta) | 2.0[5] | ~1-10 | 100% (Full agonist) |
| U-69,593 | κ (kappa) | 1.8[5] | ~10-100 | 100% (Full agonist) |
Note: The binding affinity (Ki) for this compound was determined using [3H]diprenorphine displacement, which is a non-selective opioid receptor ligand.[3] Efficacy of this compound is described as being a potent mu-opioid receptor agonist.[1][2][4] Further studies are required to determine precise EC50 and Emax values at each receptor subtype.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.[5][6]
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human μ, δ, or κ opioid receptors.[5]
-
Radioligands:
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[6]
-
Scintillation Counter [6]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[6]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Naloxone), and membrane suspension.[6]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[6]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[6]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[6]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.[6]
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.[7][8] It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[7]
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the opioid receptor of interest.
-
[³⁵S]GTPγS
-
GDP
-
Test Compound: this compound
-
Positive Control: A known full agonist for the specific receptor (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[9]
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[7]
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]
-
Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester.[7]
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7]
-
Detection: Dry the filter plate completely and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting sigmoidal curve using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest.[10]
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, BRET, or ELISA).
-
Adenylyl Cyclase Stimulator: Forskolin or isoproterenol.[10]
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Ro20-1724 to prevent cAMP degradation.[11]
-
Test Compound: this compound
-
Positive Control: A known opioid agonist.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time to allow for accumulation of cAMP.
-
Agonist Treatment: Add varying concentrations of this compound or a positive control to the cells.
-
Adenylyl Cyclase Stimulation: Simultaneously or shortly after adding the agonist, add a fixed concentration of an adenylyl cyclase stimulator like forskolin.
-
Incubation: Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[11]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that causes 50% inhibition of the stimulated cAMP response) and the maximum inhibition from the dose-response curve.
-
Visualizations
Opioid Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway activated by this compound.
Experimental Workflow for In Vitro Opioid Assays
Caption: General experimental workflows for characterizing this compound at opioid receptors.
References
- 1. Pharmacological characterization of this compound as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oxycodone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the proximal proteome of the activated mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for In Vivo Antinociceptive Studies of Noroxymorphone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noroxymorphone is an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone. It is a potent µ-opioid receptor (MOR) agonist.[1][2] However, this compound exhibits low lipid solubility and consequently has a very limited ability to cross the blood-brain barrier.[2][3][4] This characteristic results in minimal analgesic activity when administered systemically.[1][3] In contrast, direct administration into the central nervous system, such as intrathecal injection, reveals its potent and long-lasting antinociceptive effects, mediated by spinal opioid receptors.[3]
These application notes provide a comprehensive experimental framework for evaluating the antinociceptive properties of this compound in vivo. The protocols detailed below are designed to characterize its efficacy in various pain modalities, including thermal, mechanical, and inflammatory pain, and to confirm its mechanism of action.
Key Signaling Pathway: µ-Opioid Receptor (MOR) Activation
This compound exerts its antinociceptive effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits nociceptive signal transmission.
Experimental Workflow
A typical in vivo study to assess the antinociceptive effects of this compound follows a structured workflow. This ensures reproducibility and minimizes animal stress, which can influence pain perception.[5]
Experimental Protocols
The following protocols describe standard methods for assessing thermal, mechanical, and inflammatory pain in rodents (rats or mice).
Hot Plate Test (Thermal Nociception)
This test measures the response latency to a thermal stimulus, primarily assessing centrally-mediated antinociception.[6]
Protocol:
-
Apparatus: Hot plate analgesia meter.
-
Setup: Maintain the plate at a constant temperature (e.g., 52-55°C).[7][8] The temperature should be sufficient to cause a response in control animals within 15-30 seconds but not cause tissue damage.
-
Procedure: a. Gently place the animal on the hot plate, confined within a transparent glass cylinder.[6] b. Start a timer immediately. c. Observe the animal for nociceptive responses, typically hind paw licking, shaking, or jumping.[6] d. Stop the timer at the first clear sign of a nociceptive response. This is the response latency. e. To prevent tissue injury, a pre-determined cut-off time (e.g., 45-60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[8]
-
Testing Schedule: Measure baseline latency before drug administration. After administration, test at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) to establish a time-course of effect.[9]
Tail-Flick Test (Thermal Nociception)
This test measures a spinal reflex to a thermal stimulus and is effective for evaluating opioid analgesics.[10][11]
Protocol:
-
Apparatus: Tail-flick meter with a radiant heat source or a temperature-controlled water bath.
-
Setup:
-
Procedure: a. Gently restrain the animal, allowing the tail to be free. b. Apply the thermal stimulus to the tail and start a timer. c. The endpoint is a sharp flick or withdrawal of the tail from the stimulus. Stop the timer and record the latency. d. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[12][13]
-
Testing Schedule: As with the hot plate test, establish a baseline and measure latencies at set intervals post-drug administration.
Von Frey Test (Mechanical Allodynia)
This assay quantifies the withdrawal threshold to a mechanical stimulus, a measure of mechanical sensitivity.[11]
Protocol:
-
Apparatus: Calibrated von Frey filaments or an electronic von Frey device.
-
Setup: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes.[14]
-
Procedure (Up-Down Method): a. Apply a von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause it to bend.[14][15] b. A positive response is a sharp withdrawal, flinching, or licking of the paw. c. Begin testing with a mid-range filament (e.g., 2.0 g). d. If there is a positive response, the next filament tested is weaker. If there is no response, the next filament is stronger.[15] e. The pattern of responses is used to calculate the 50% paw withdrawal threshold.[15]
-
Procedure (Electronic Device): a. Apply the device's filament tip to the plantar surface of the paw with gradually increasing pressure. b. The device automatically records the force (in grams) at which the paw is withdrawn.[16]
Formalin Test (Inflammatory/Tonic Pain)
This model is unique in that it creates a biphasic nociceptive response, modeling both acute and tonic/inflammatory pain.[17][18]
Protocol:
-
Apparatus: A transparent observation chamber.
-
Procedure: a. Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of dilute formalin (1-5% solution) subcutaneously into the plantar surface of one hind paw.[19][20] b. Immediately place the animal into the observation chamber. c. Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).
-
Data Analysis: The response is analyzed in two distinct phases:
-
Phase 1 (Early/Acute): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.[19][21]
-
Phase 2 (Late/Inflammatory): Approximately 15-60 minutes post-injection. This phase involves an inflammatory response and central sensitization.[17][19]
-
Drugs are evaluated based on their ability to reduce the nociceptive behaviors in one or both phases. Centrally acting analgesics like morphine are effective in both phases.[19]
-
Data Presentation and Interpretation
Quantitative data should be organized into tables to facilitate comparison between treatment groups. The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE).
%MPE Formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Sample Data: Thermal Nociception (Hot Plate Test) in Rats
This table summarizes hypothetical dose-response data for intrathecally (i.t.) administered this compound compared to morphine and a vehicle control. Data is presented as peak %MPE.
| Treatment Group | Dose (µg, i.t.) | N | Baseline Latency (s) (Mean ± SEM) | Peak Post-Treatment Latency (s) (Mean ± SEM) | Peak %MPE |
| Vehicle | 10 µL | 8 | 14.5 ± 1.2 | 15.1 ± 1.5 | 2.0% |
| This compound | 1.0 | 8 | 15.0 ± 1.1 | 35.5 ± 3.8 | 68.3% |
| This compound | 5.0 | 8 | 14.8 ± 1.3 | 45.0 ± 0.0 (Cut-off) | 100% |
| Morphine | 5.0 | 8 | 15.2 ± 1.0 | 45.0 ± 0.0* (Cut-off) | 100% |
| *Note: Data is illustrative. Cut-off time = 45s. *p < 0.05 vs. Vehicle. |
Sample Data: Systemic vs. Intrathecal Administration in Rats
This table illustrates the critical difference in this compound's efficacy based on the route of administration, consistent with its poor blood-brain barrier penetration.[3]
| Compound | Route | Dose | N | Antinociceptive Effect (Peak %MPE in Tail-Flick) |
| This compound | Subcutaneous (s.c.) | 25 mg/kg | 8 | Inactive (< 5%) |
| This compound | Intrathecal (i.t.) | 5 µg | 8 | Potent & Long-Lasting (> 90%) |
| Morphine | Subcutaneous (s.c.) | 5 mg/kg | 8 | Potent (> 90%) |
| Morphine | Intrathecal (i.t.) | 5 µg | 8 | Potent (> 90%) |
| *Note: Data is based on findings from Lemberg et al., 2008.[3] |
Sample Data: Formalin Test in Mice
This table shows the differential effects on the two phases of the formalin test.
| Treatment Group | Dose (µg, i.t.) | N | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle | 10 µL | 10 | 65.2 ± 5.1 | 150.5 ± 12.3 |
| This compound | 1.0 | 10 | 25.8 ± 4.5 | 45.1 ± 8.2 |
| This compound | 5.0 | 10 | 8.1 ± 2.0 | 12.6 ± 3.5 |
| *Note: Data is illustrative. *p < 0.05 vs. Vehicle. |
Controls and Validation
-
Vehicle Control: A group receiving only the drug vehicle via the same administration route is essential to control for effects of the injection procedure itself.
-
Positive Control: A well-characterized opioid analgesic, such as morphine, should be used as a positive control to validate the assay's sensitivity.
-
Opioid Receptor Antagonism: To confirm that the observed antinociceptive effect is mediated by opioid receptors, a separate group of animals should be pre-treated with an opioid antagonist like naloxone (B1662785) before this compound administration.[3][22] The blockade of the antinociceptive effect by naloxone confirms a µ-opioid receptor-specific mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of oral oxycodone in healthy human subjects: role of circulating active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot-plate test [bio-protocol.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Norepinephrine and serotonin-induced antinociception are blocked by naloxone with different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation Protocol for the Quantification of Noroxymorphone in Human Plasma by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noroxymorphone is an active metabolite of the opioid analgesic oxycodone and a key analyte in pharmacokinetic and toxicological studies.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for clinical and forensic applications. This document provides a detailed protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The validation parameters and acceptance criteria are based on international guidelines to ensure the method is fit for its intended purpose.
Method Overview
This analytical method employs a robust and sensitive LC-MS/MS approach for the quantification of this compound. The procedure involves solid-phase extraction (SPE) of this compound and its deuterated internal standard from human plasma, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound-d3 (or other suitable deuterated analog) as an internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Certify)[5]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6][7][8][9][10]
-
Analytical column: C18 column (e.g., ZORBAX StableBond SB-C18, 2.1 mm × 50 mm, 1.8 µm)[11]
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a methanol/water mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Conditions
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
Method Validation Protocol
The analytical method will be validated for the following parameters:
Specificity and Selectivity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Procedure:
-
Analyze six different batches of blank human plasma.
-
Analyze blank plasma spiked with the internal standard.
-
Analyze blank plasma spiked with this compound at the Lower Limit of Quantitation (LLOQ).
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of this compound and the internal standard in the blank plasma samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
-
Objective: To establish the concentration range over which the method is linear.
-
Procedure: Prepare and analyze a set of at least six non-zero calibration standards over the anticipated concentration range (e.g., 0.5 to 25 ng/mL).[5]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze QC samples at three concentration levels (low, medium, and high) in five replicates on three different days.
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Procedure:
-
LOD: Determined as the concentration with a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% CV and an accuracy of ±20%.[5]
-
-
Acceptance Criteria: The LOQ must be clearly defined and demonstrated with acceptable accuracy and precision.
Recovery
-
Objective: To evaluate the extraction efficiency of the analytical method.
-
Procedure: Compare the peak area of this compound in pre-extraction spiked samples to that of post-extraction spiked samples at three concentration levels.
-
Acceptance Criteria: The recovery should be consistent, precise, and reproducible.
Stability
-
Objective: To evaluate the stability of this compound in plasma under different storage and handling conditions.
-
Procedure: Analyze QC samples after subjecting them to various conditions:
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Linearity of this compound Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 25 | ≥ 0.99 |
Table 2: Accuracy and Precision Data for this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 20 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Difference |
| Freeze-Thaw (3 cycles) | Low & High | ≤ 15 | |
| Bench-Top (24h, RT) | Low & High | ≤ 15 | |
| Autosampler (48h) | Low & High | ≤ 15 | |
| Long-Term (-80°C, 30 days) | Low & High | ≤ 15 |
Visualization
Caption: Workflow for the validation of an analytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. www2.mallinckrodt.com [www2.mallinckrodt.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of naloxone and nornaloxone (this compound) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. The use of liquid chromatography/mass spectrometry for quantitative analysis of oxycodone, oxymorphone and noroxycodone in Ringer solution, rat plasma and rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and this compound in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Noroxymorphone Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxymorphone is a potent opioid and a significant metabolite of the widely used analgesics oxycodone and oxymorphone.[1][2] It also serves as a crucial intermediate in the manufacturing of opioid antagonists like naltrexone (B1662487) and naloxone.[1][2] As a Certified Reference Material (CRM), this compound is essential for a variety of analytical applications, including pharmaceutical quality control, forensic analysis, clinical toxicology, and research in drug metabolism and pharmacology.
This document provides detailed guidelines and protocols for the proper use, handling, and storage of this compound CRMs to ensure the accuracy, reliability, and safety of analytical work.
Chemical and Physical Properties
This compound is a semi-synthetic opioid agonist that primarily interacts with the µ-opioid receptor.[3] While it is a potent agonist at this receptor, its ability to cross the blood-brain barrier is limited, resulting in minimal analgesic activity when administered systemically.[3] In the United States, this compound is classified as a Schedule II controlled substance.[3]
| Property | Value | Reference |
| Chemical Name | 4,5α-epoxy-3,14-dihydroxy-morphinan-6-one | [1] |
| Molecular Formula | C₁₆H₁₇NO₄ | [4][5] |
| Molar Mass | 287.31 g/mol | [4][5] |
| CAS Number | 33522-95-1 | [1][4] |
| Appearance | Crystalline solid | [1] |
| UV max (λmax) | 283 nm | [1] |
Solubility
The solubility of this compound CRM is a critical factor in the preparation of stock solutions and standards for analysis. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [6][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [6][7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6][7] |
Best Practices for Handling and Storage
The proper handling and storage of this compound CRMs are paramount to maintain their integrity and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound CRM, especially in its powdered form, appropriate PPE should be worn at all times. This includes:
-
A lab coat or gown
-
Gloves (nitrile or other chemically resistant material)
-
Safety glasses or goggles
Engineering Controls
This compound powder should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Storage
This compound CRMs should be stored in their original, tightly sealed containers in a secure, controlled environment. The recommended storage temperature is -20°C.[2] The stability of the CRM is typically guaranteed for at least one year under these conditions.[4]
Disposal
Disposal of this compound CRM, as with any controlled substance, must adhere to strict federal and institutional regulations. Unused or expired material should be disposed of through a licensed hazardous waste disposal service. It is recommended to consult your institution's environmental health and safety department for specific protocols. The FDA also provides guidelines for the disposal of unused opioids, which generally recommend using a drug take-back location or, if not available, mixing the substance with an unpalatable material before discarding it in the trash.[3][8]
Mechanism of Action and Metabolism
This compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal activity.
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of opioid receptors.
References
- 1. noramco.com [noramco.com]
- 2. This compound - Analytical Standards - CAT N°: 15903 [bertin-bioreagent.com]
- 3. fda.gov [fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Application of Noroxymorphone in Forensic Toxicology Case Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxymorphone is a key metabolite of the potent opioid analgesic oxymorphone and a minor metabolite of oxycodone.[1][2][3] Its detection and quantification in biological specimens are of significant importance in forensic toxicology to aid in the interpretation of opioid use, abuse, and intoxication. These application notes provide a comprehensive overview of the role of this compound in forensic case analysis, including its metabolic pathway, analytical methodologies for its detection, and interpretation of its concentrations in various biological matrices.
Metabolic Pathway of Oxymorphone and Oxycodone
Understanding the metabolic pathways leading to the formation of this compound is crucial for the correct interpretation of toxicological findings. Oxymorphone is primarily metabolized via N-demethylation by the cytochrome P450 enzyme CYP3A4 to form this compound.[1][4] Oxycodone is metabolized through two main pathways: N-demethylation by CYP3A4 to noroxycodone and O-demethylation by CYP2D6 to oxymorphone.[1][2][5] Both noroxycodone and oxymorphone can be further metabolized to this compound.[1]
References
Application Note: Synthesis of Naloxone from Noroxymorphone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Naloxone (B1662785) is a potent opioid receptor antagonist, crucial for reversing opioid overdose and is a key component in combination therapies for opioid dependence.[1][2] A pivotal intermediate in its semi-synthesis is noroxymorphone, which is typically derived from naturally occurring opiates like thebaine or oripavine.[3][4] The conversion of this compound to naloxone is achieved through N-alkylation, a direct and efficient method. This document provides detailed protocols and data for the synthesis of naloxone using this compound as the immediate precursor.
Overall Synthesis Pathway
The synthesis of naloxone from this compound is a straightforward N-alkylation reaction. This compound, a secondary amine, is reacted with an allyl halide (e.g., allyl bromide) to introduce the N-allyl group, yielding naloxone. The precursor, this compound, is typically generated via N-demethylation of oxymorphone, often involving the formation of an oxazolidine (B1195125) intermediate.[3][5]
References
- 1. HPLC- MS Method for Analysis of Naloxone and Buprenorphine Sublingual Film 8mg/2 mg on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Quantification of Naloxone in drug product by HPLC-UV â Vitas Analytical Services [vitas.no]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
improving noroxymorphone extraction efficiency from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction efficiency of noroxymorphone from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is often preferred for its high selectivity, potential for automation, and ability to produce cleaner extracts.[3][4] LLE is a classic technique that remains widely used due to its simplicity and cost-effectiveness.[5]
Q2: Why is the extraction recovery for this compound often low?
A2: this compound recovery can be challenging due to its polarity and potential for strong interactions with matrix components.[5][6] Factors such as improper pH during extraction, suboptimal solvent selection, and strong binding to the SPE sorbent can all contribute to low recovery rates.[7][8][9] One study reported a recovery of only 37.4% from plasma using LLE.[5][6]
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of this compound.[1][10][11] Common derivatization techniques include silylation and acylation.[2][11] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is typically not necessary.
Q4: What are "matrix effects" and how do they impact this compound analysis?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[12] This can lead to ion suppression or enhancement, causing inaccurate quantification of this compound. Strategies to mitigate matrix effects include using a more efficient extraction method to remove interferences, employing stable isotope-labeled internal standards, and optimizing chromatographic conditions.[13][14]
Q5: How should samples containing this compound be stored to ensure stability?
A5: this compound is generally stable in plasma and urine for up to 24 hours at room temperature and for extended periods when stored at -20°C.[6][15] It is also stable through at least three freeze-thaw cycles in plasma.[6] Processed samples reconstituted in solution have shown stability for at least 48-72 hours when stored at 4-8°C.[16]
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Possible Cause | Troubleshooting Step |
| Analyte detected in the flow-through or wash fractions of SPE. | The sample solvent is too strong, or the pH is incorrect, preventing proper binding to the sorbent.[17][18] | - Dilute the sample with a weaker solvent. - Adjust the sample pH to ensure the analyte is in a neutral or charged state appropriate for the sorbent.[8] |
| The loading flow rate is too high.[18] | - Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.[18] | |
| The SPE cartridge is overloaded.[8][18] | - Reduce the sample volume or use a cartridge with a higher sorbent mass.[18] | |
| Analyte is not eluting from the SPE cartridge. | The elution solvent is too weak.[7] | - Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). - Adjust the pH of the elution solvent to neutralize the charge of the analyte for release from an ion-exchange sorbent.[7] |
| The elution volume is insufficient.[7] | - Increase the volume of the elution solvent.[7] | |
| Low recovery in Liquid-Liquid Extraction (LLE). | The pH of the aqueous phase is not optimal for partitioning into the organic phase. | - Adjust the pH of the sample to suppress the ionization of this compound, making it more soluble in the organic solvent. For basic compounds like this compound, a pH of around 9 is often used.[1] |
| The choice of organic solvent is not appropriate. | - Select a solvent that has a high affinity for this compound and is immiscible with the aqueous sample. | |
| Incomplete phase separation. | - Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in this process. |
Poor Reproducibility
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent results between replicate extractions. | Variability in manual SPE procedures.[8] | - Ensure consistent flow rates during all steps of the SPE process. - Avoid drying out the sorbent bed between conditioning, equilibration, and sample loading.[17] - Consider using an automated SPE system for improved precision.[8] |
| Inconsistent pH adjustment. | - Use a calibrated pH meter and fresh buffers to ensure accurate and consistent pH adjustment of all samples and solutions. | |
| Incomplete vortexing or mixing. | - Ensure thorough mixing at all stages where it is required, such as after adding buffers or extraction solvents. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add an appropriate internal standard.
-
Add 0.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to adjust the pH.
-
Vortex the sample and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water, and finally 1 mL of the phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent. For a mixed-mode cation exchange cartridge, this is often a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
-
Hydrolysis (if analyzing for total this compound):
-
pH Adjustment:
-
Add a basic buffer (e.g., sodium bicarbonate) to the urine sample to adjust the pH to approximately 9.0.[1]
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).
-
Vortex the sample vigorously for 1-2 minutes.
-
Centrifuge the sample to facilitate phase separation.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (for GC-MS) or Reconstitution (for LC-MS):
-
For GC-MS analysis, proceed with the derivatization protocol.
-
For LC-MS analysis, reconstitute the residue in the mobile phase.
-
Data Presentation
Table 1: Reported Extraction Recoveries of this compound and Related Compounds from Plasma
| Compound | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Noroxycodone | Liquid-Liquid Extraction | Plasma | 37.4 | [5][6] |
| Oxycodone | Liquid-Liquid Extraction | Plasma | 75.6 | [5][6] |
| Oxymorphone | Liquid-Liquid Extraction | Plasma | 18.2 | [5][6] |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from urine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of oxycodone, noroxycodone and oxymorphone by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry in human matrices: in vivo and in vitro applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. specartridge.com [specartridge.com]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 20. imcstips.com [imcstips.com]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Noroxymorphone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of noroxymorphone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). In the LC-MS/MS analysis of this compound, this can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference compromises the accuracy, precision, and sensitivity of quantification, potentially leading to unreliable results.[1]
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A: The primary sources of matrix effects in biological fluids are endogenous components. In plasma, phospholipids (B1166683) and proteins are major contributors. In urine, salts, urea, and other organic acids can interfere with ionization. The specific composition of the matrix can vary significantly between samples, making consistent analysis challenging.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: A common method is the post-column infusion experiment. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal at the retention time of this compound indicates ion suppression or enhancement, respectively. Another approach is to compare the signal response of an analyte in a spiked matrix sample to that in a neat solvent; a significant difference suggests the presence of matrix effects.[1]
Q4: What is the role of an internal standard in mitigating matrix effects for this compound analysis?
A: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3), is crucial. An SIL IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, variability due to ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no this compound signal in spiked samples | Severe Ion Suppression: Co-eluting matrix components are preventing efficient ionization of this compound. | 1. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from protein precipitation to solid-phase extraction).2. Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering matrix components.3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. |
| Poor peak shape (fronting, tailing, or splitting) | Matrix Overload: High concentrations of matrix components can affect the column performance.Co-eluting Interferences: A matrix component may be co-eluting and interfering with the peak shape. | 1. Enhance Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) to remove a broader range of interferences.2. Adjust Injection Volume: Reduce the injection volume to avoid overloading the column.3. Check for Column Contamination: Implement a column wash step between injections to remove strongly retained matrix components. |
| Inconsistent and low recovery | Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound in the specific matrix.Analyte Degradation: this compound may be degrading during the sample preparation process. | 1. Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvents for better recovery.2. Evaluate Different Extraction Techniques: Compare the recovery of this compound using protein precipitation, liquid-liquid extraction, and solid-phase extraction.3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for recovery losses during sample preparation. |
| High variability between replicate injections | Inconsistent Matrix Effects: The degree of ion suppression or enhancement is varying between injections.Carryover: Residual analyte or matrix from a previous injection is affecting the current one. | 1. Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard for this compound.2. Improve Autosampler Wash: Use a strong organic solvent in the autosampler wash routine to prevent carryover.3. Enhance Sample Cleanup: A cleaner extract will lead to more consistent ionization. |
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. Below is a summary of reported recovery rates for this compound and related compounds using different extraction techniques. Direct comparisons of matrix effects are limited in the literature, but higher recovery and cleaner extracts generally correlate with reduced matrix effects.
| Sample Preparation Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | This compound, Oxycodone, etc. | Plasma | > 85% | [2] |
| SPE | Panel of 23 Opioids | Urine | > 69% | [3] |
| Liquid-Liquid Extraction (LLE) | Noroxycodone, Oxycodone, etc. | Plasma | 37.4% (for Noroxycodone) | [4] |
| LLE | Oxycodone and metabolites | Plasma & Urine | > 86% | [5] |
| Protein Precipitation (PPT) | Oxycodone and metabolites | Plasma | Not specified, but method validated | [6] |
Note: Recovery can be highly dependent on the specific protocol, sorbent/solvent choice, and matrix composition.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a general guideline based on common practices for opioid extraction from plasma.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., this compound-d3).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol to remove polar interferences.
-
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine
This protocol is a general guideline for the extraction of opioids.
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Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard. For urine samples, a hydrolysis step may be necessary to cleave glucuronide conjugates.
-
pH Adjustment: Add a basic buffer (e.g., ammonium hydroxide) to adjust the sample pH to approximately 9.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v). Vortex for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protein Precipitation (PPT) Protocol for Plasma
This is the simplest but generally least clean sample preparation method.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard.
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Precipitation: Add 600 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected, but for better compatibility with reversed-phase chromatography, it is recommended to evaporate the supernatant and reconstitute in the initial mobile phase.
Visualizations
Caption: Comparative workflow of common sample preparation techniques.
References
- 1. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of oxycodone, noroxycodone and oxymorphone by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry in human matrices: in vivo and in vitro applications [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and this compound in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noroxymorphone Synthesis - Impurity Identification and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of noroxymorphone. The focus is on the identification and mitigation of common impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most frequently encountered impurities in this compound synthesis are process-related impurities and degradation products. The primary impurities of concern include:
-
Alpha,Beta-Unsaturated Ketones (ABUKs): Specifically, 7,8-didehydrothis compound is a common ABUK impurity. These are considered potentially genotoxic due to the Michael acceptor moiety in their structure and are therefore strictly controlled.[1][2]
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8-Hydroxythis compound (8-OHN): This impurity is often in equilibrium with ABUK impurities in the presence of water. Its control is critical as it can convert to ABUKs during workup or storage.[1][2]
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Noroxymorphol: This is a process impurity that can form from the reduction of the carbonyl group in this compound, particularly under prolonged hydrogenation conditions.[1]
Q2: Why is it crucial to control ABUK impurities?
A2: ABUK impurities, such as 7,8-didehydrothis compound, contain a structural alert for genotoxicity.[1] Regulatory agencies have stringent limits on the presence of potentially genotoxic impurities in active pharmaceutical ingredients (APIs). Therefore, controlling ABUK levels to a minimum (often below 75 ppm) is a critical quality attribute for this compound.[1]
Q3: What is the relationship between 8-OHN and ABUK impurities?
A3: There is an equilibrium between 8-hydroxythis compound (8-OHN) and alpha,beta-unsaturated ketone (ABUK) impurities in the presence of water.[1] The 8-OHN impurity can be a precursor to ABUK formation, especially during workup or upon storage, a phenomenon sometimes referred to as "ABUK-regrowth".[1][2] Therefore, mitigating the 8-OHN impurity is a key strategy for controlling the level of ABUKs in the final product.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the analysis and mitigation of impurities in this compound synthesis.
Analytical Troubleshooting (HPLC)
Problem: An unknown peak is observed in the HPLC chromatogram.
Possible Causes & Solutions:
-
Contamination: The peak could be an artifact from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Inject a blank (mobile phase) to see if the peak is still present. If so, systematically clean the injector, column, and detector. Prepare fresh mobile phase with high-purity solvents.
-
-
New Impurity: A change in the synthesis process or degradation of the sample could have generated a new impurity.
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Troubleshooting Step: Conduct a forced degradation study (e.g., exposure to acid, base, oxidation, heat, light) to see if the unknown peak can be intentionally generated, which can provide clues about its origin.[3][4] Characterize the peak using hyphenated techniques like LC-MS to determine its mass and fragmentation pattern, which can help in structural elucidation.
-
-
Ghost Peaks: These are non-sample related peaks that can appear in chromatograms.
Problem: Poor peak shape (e.g., tailing, fronting, or splitting) for this compound or its impurities.
Possible Causes & Solutions:
-
Column Issues: The analytical column may be degraded, contaminated, or have a void at the inlet.
-
Troubleshooting Step: Reverse and flush the column (if permissible by the manufacturer). If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column.
-
-
Mobile Phase Incompatibility: The sample solvent may not be compatible with the mobile phase, causing peak distortion.
-
Troubleshooting Step: Dissolve the sample in the mobile phase if possible. If a different solvent is necessary, inject a smaller volume.
-
-
Co-elution: The peak distortion might be due to a co-eluting impurity.
-
Troubleshooting Step: Adjust the mobile phase composition, gradient, or temperature to improve resolution. Using a column with a different selectivity may also be beneficial.
-
Synthesis & Mitigation Troubleshooting
Problem: High levels of ABUK impurities are detected in the final product.
Possible Causes & Solutions:
-
Inefficient Hydrogenation: The hydrogenation step to reduce the ABUK may be incomplete.
-
Troubleshooting Step: Optimize hydrogenation conditions. A patented method suggests that using sulfuric acid at elevated temperatures (e.g., 100°C or higher) can effectively reduce both ABUK and 8-OHN impurities in a single step.[1]
-
-
"ABUK-regrowth": The 8-OHN impurity is converting to ABUK during workup or storage.
Problem: Increased levels of noroxymorphol are observed.
Possible Causes & Solutions:
-
Over-reduction during Hydrogenation: Prolonged hydrogenation or harsh conditions can lead to the reduction of the carbonyl group of this compound.
-
Troubleshooting Step: Carefully control the hydrogenation time, temperature, and pressure. The goal is to selectively reduce the ABUK without affecting the carbonyl group of the desired product.[1]
-
Quantitative Data Summary
| Impurity | Common Abbreviation | Typical Specification Limit | Mitigation Strategy | Reference |
| 7,8-didehydrothis compound | ABUK | < 75 ppm | Catalytic hydrogenation under acidic conditions | [1] |
| 8-Hydroxythis compound | 8-OHN | < 300 ppm | Hydrogenation with sulfuric acid at >80°C | [1][2] |
| Noroxymorphol | - | Not specified, but should be controlled as an unknown impurity (e.g., ≤0.3%) | Avoid prolonged hydrogenation | [1] |
Experimental Protocols
HPLC Method for the Determination of this compound and Related Impurities
This method is adapted from a validated procedure for the simultaneous determination of buprenorphine, naloxone (B1662785), and this compound.[7][8]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C-18 column, Perfectsil Target ODS3 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of 10 mmol L⁻¹ potassium phosphate (B84403) buffer (adjusted to pH 6.0 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 17:83 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Expected Retention Times: Under these conditions, this compound has an approximate retention time of 3.8 minutes.[7][8] Retention times for other impurities would need to be determined using reference standards.
Validation: This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[7][8]
Visualizations
Caption: Workflow for the identification and mitigation of impurities in this compound synthesis.
References
- 1. EP3495371A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. japsonline.com [japsonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and this compound in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for Noroxymorphone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of noroxymorphone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A typical starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of acetonitrile (B52724) and a potassium phosphate (B84403) buffer with a pH of 6.0.[1][2] Another option, particularly for LC-MS applications, is a mobile phase of acetonitrile and water with 0.1% formic acid.[3][4]
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[5] Adjusting the pH can significantly alter its retention time. For ionizable analytes like this compound, it is common to adjust the pH to be well away from the pKa of the analyte to ensure reproducible retention.[6]
Q3: What are the most common organic solvents used for this compound separation?
Acetonitrile and methanol (B129727) are the most frequently used organic solvents in reversed-phase HPLC for the separation of opioids, including this compound. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths compared to methanol.[5]
Q4: When should I use an isocratic versus a gradient elution?
Isocratic elution, where the mobile phase composition remains constant, is often simpler and can be suitable for the separation of a few compounds with similar polarities.[1][2] Gradient elution, where the mobile phase composition is changed over time, is beneficial for separating complex mixtures with a wide range of polarities, as it can improve peak shape and reduce analysis time.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of HPLC mobile phases for this compound separation.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. The sample solvent is too strong. 2. Secondary interactions between the analyte and the stationary phase. 3. Column overload. | 1. Dilute the sample in the initial mobile phase or a weaker solvent.[8] 2. Adjust the mobile phase pH. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help for basic compounds. 3. Reduce the injection volume or the sample concentration. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature variations. 4. Column degradation. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Degas the mobile phase solvents. Check the pump performance and mixing efficiency.[8] 3. Use a column oven to maintain a constant temperature.[1][2] 4. Replace the column or use a guard column to protect the analytical column.[8] |
| Poor Resolution Between this compound and Other Analytes | 1. Inappropriate mobile phase strength. 2. Suboptimal mobile phase pH. 3. Incorrect choice of organic solvent. | 1. Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. 2. Systematically vary the pH of the aqueous buffer to find the optimal selectivity. 3. Try switching from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation. |
| High Backpressure | 1. Clogged column frit or tubing. 2. Particulate matter from the sample or mobile phase. 3. High mobile phase viscosity. | 1. Reverse flush the column (if permitted by the manufacturer). Check and clean or replace tubing and frits. 2. Filter all mobile phase solvents and samples before use. 3. Reduce the flow rate or switch to a less viscous organic solvent (e.g., acetonitrile instead of methanol). |
Experimental Protocols
Below are examples of detailed methodologies for HPLC analysis of this compound.
Method 1: Isocratic RP-HPLC with UV Detection [1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 10 mmol/L potassium phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (17:83, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Method 2: Gradient LC-MS/MS [3]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with 6% B, then apply a gradient as needed to achieve separation.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 15 µL.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (UV Detection)[1][2] | Method 2 (MS/MS Detection)[3] |
| Column Type | C18 | C18 |
| Mobile Phase A | 10 mM Potassium Phosphate, pH 6.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (17:83 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV at 210 nm | Tandem Mass Spectrometry |
| Retention Time | ~3.8 min | Analyte dependent on gradient |
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and this compound in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. msacl.org [msacl.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
strategies to minimize ion suppression for noroxymorphone in ESI-MS
Welcome to the technical support center for the analysis of noroxymorphone using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue 1: Low this compound Signal or Complete Signal Loss
Question: My this compound signal is significantly lower than expected, or I am not seeing a signal at all. How can I troubleshoot this?
Answer: A low or absent signal for this compound is a strong indicator of significant ion suppression. Follow these steps to diagnose and resolve the issue:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to determine if ion suppression is occurring at the retention time of this compound.
-
Procedure: Continuously infuse a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column. A drop in the baseline signal at the retention time of this compound confirms the presence of co-eluting matrix components that are suppressing its ionization.[1][2]
-
-
Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] The goal is to remove interfering matrix components like phospholipids (B1166683) and salts.[3]
-
Optimize Chromatography: If ion suppression is still observed after improving sample preparation, focus on chromatographic separation.
-
Recommended Action: Adjust the mobile phase gradient to separate this compound from the interfering peaks. Changing the stationary phase can also alter selectivity.[2]
-
-
Check MS Parameters: Ensure the mass spectrometer is optimally tuned for this compound.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: I am observing high variability in my results for this compound. What could be the cause and how can I improve it?
Answer: Poor reproducibility is often linked to inconsistent ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects and improve reproducibility.[7] The SIL-IS co-elutes with this compound and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for matrix-induced changes in ionization efficiency.
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact reproducibility. While protein precipitation is a simpler technique, it may result in higher matrix effects compared to more rigorous methods like SPE.[8] One study found that a specific protein precipitation plate provided better recovery and lower ion suppression for opioids compared to others.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for this compound in ESI-MS?
A1: Ion suppression in ESI-MS is caused by co-eluting matrix components that compete with the analyte for ionization.[7] For this compound analysis in biological samples, the primary sources of ion suppression are:
-
Phospholipids: Abundant in plasma and tissue samples.[3]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can suppress the signal.[7]
-
Other Endogenous Compounds: Various small molecules present in the biological matrix.
-
Co-administered Drugs and their Metabolites: These can interfere with the ionization of this compound.
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?
A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in the analysis of this compound from biological fluids.[4][5][6] SPE can selectively isolate the analyte and provide a cleaner extract compared to protein precipitation or liquid-liquid extraction. However, the choice of SPE sorbent and protocol is crucial for optimal results.
Q3: How does the mobile phase composition affect the ionization of this compound?
A3: The mobile phase composition, including organic solvent, pH, and additives, plays a critical role in ESI-MS sensitivity.[9][10]
-
pH: For basic compounds like this compound, a mobile phase with a low pH (e.g., using formic acid) promotes the formation of protonated molecules [M+H]+, which are readily detected in positive ion mode.[11]
-
Additives: Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile buffers like phosphates.[7] Formic acid is often considered a good choice for positive mode ESI.[2] The concentration of the additive should be kept as low as possible.[2]
Q4: Can changing the ESI source parameters help reduce ion suppression?
A4: While optimizing source parameters (e.g., capillary voltage, gas flow, temperature) is important for maximizing the analyte signal, it is generally less effective for eliminating ion suppression from co-eluting interferences.[1] Reducing the ESI flow rate to the nano-flow range can sometimes decrease signal suppression.[2]
Q5: Are there alternative ionization techniques that are less susceptible to ion suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI because ionization occurs in the gas phase.[5][12] However, ESI is generally more suitable for polar and ionizable compounds like this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is based on methodologies that have been successfully applied to the analysis of this compound and similar opioids.[4][6][13]
-
Sample Pre-treatment: To 0.5 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with an acidic solution (e.g., 0.1 M HCl) to remove acidic and neutral interferences.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.
-
-
Elution: Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from Human Plasma
This is a simpler but potentially less clean method compared to SPE.[8][14]
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Mixing and Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the mobile phase.
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery (%) | Generally lower, can be variable. One study on opioids showed recovery differences between PPT plates. | 37.4% for noroxycodone (a related compound). | >85% for this compound. | [8],[15],[4] |
| Matrix Effect | Higher potential for ion suppression. | Can be significant if the extraction is not selective. | Generally the lowest ion suppression among the three techniques. | [8],[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L (0.1 ng/mL) for this compound has been achieved. | 0.2 ng/mL for noroxycodone (a related compound). | 0.25 ng/mL for this compound has been reported. | [14],[15],[4][6] |
Note: The reported values can vary depending on the specific experimental conditions, instrumentation, and biological matrix.
Visualizations
Caption: Workflow for this compound analysis comparing sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and this compound in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
characterization of noroxymorphone degradation pathways and products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the characterization of noroxymorphone degradation pathways and products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily driven by hydrolysis (acidic and basic conditions) and oxidation. A key and well-documented degradation pathway involves the formation of an α,β-unsaturated ketone (ABUK) impurity, 7,8-didehydrothis compound. This proceeds through an 8-hydroxy-noroxymorphone intermediate, which can then dehydrate.[1][2] Oxidative conditions can also lead to the formation of various degradation products, including hydroxylated species and N-oxides, similar to what is observed with related morphinan (B1239233) compounds.
Q2: What is the ABUK impurity and why is it a concern?
A2: The ABUK (alpha,beta-unsaturated ketone) impurity in this compound is identified as 7,8-didehydrothis compound.[1][3] It is considered a potentially genotoxic impurity due to the presence of a Michael acceptor moiety in its structure.[1][2] Regulatory agencies require strict control of such impurities to very low levels (ppm range) in the final drug product.[1][2] Its formation is a critical parameter to monitor during stability and forced degradation studies.
Q3: Can the 8-hydroxy-noroxymorphone impurity revert to the ABUK impurity?
A3: Yes, there is a known equilibrium between the 8-hydroxy-noroxymorphone (8-OHN) impurity and the ABUK impurity, especially in the presence of water.[1][2] This means that even if the ABUK impurity is removed during synthesis, it can "regrow" during storage or workup if the 8-OHN impurity is present.[1][2] Therefore, controlling the level of the 8-OHN impurity is crucial for ensuring the stability of this compound.[1]
Q4: What are the expected degradation products under oxidative stress?
A4: While specific studies on this compound are limited, based on the degradation of related opioids like naloxone (B1662785) and morphine, oxidative stress (e.g., exposure to hydrogen peroxide) is expected to generate a variety of products. These may include N-oxides, hydroxylated derivatives at various positions on the aromatic or aliphatic rings, and potentially products of ring opening, such as lactones or dicarboxylic acids. Electrochemical oxidation studies of morphine have identified numerous oxidation products, suggesting a complex degradation profile for related compounds under oxidative conditions.
Q5: How should I set up a forced degradation study for this compound?
A5: A forced degradation study for this compound should be conducted according to ICH Q1A(R2) and Q1B guidelines.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[4][6] Key conditions to test include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C).
-
Photostability: Exposure to a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][8]
A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing) for this compound or polar degradants | - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped silica (B1680970) column (Type B) or a column with a polar-embedded phase. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%). - Adjust mobile phase pH. For basic compounds like this compound, a lower pH (2-3) can improve peak shape. - Reduce sample concentration/injection volume. |
| Shifting retention times | - Inconsistent mobile phase composition. - Poor column temperature control. - Column equilibration is insufficient. - Mobile phase pH is too close to the pKa of an analyte. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Use a column oven for stable temperature control. - Ensure the column is equilibrated for at least 10-15 column volumes before injection. - Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. |
| Co-elution of the ABUK impurity with this compound | - Insufficient chromatographic resolution. | - Optimize the mobile phase: Adjust the organic modifier (acetonitrile vs. methanol) and its percentage. - Change the column to one with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase). - Modify the gradient slope to be shallower around the elution time of the compounds of interest. |
| Appearance of "ghost peaks" in the chromatogram | - Contamination in the mobile phase or HPLC system. - Carryover from previous injections. - Late eluting compounds from a previous run. | - Use high-purity HPLC-grade solvents and freshly prepared buffers. - Implement a robust needle wash procedure in the autosampler method. - Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds. |
LC-MS Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor ionization or low sensitivity for degradation products | - Suboptimal ionization source parameters (ESI). - Degradation products may be less basic and ionize less efficiently than the parent drug. | - Optimize ESI parameters such as capillary voltage, gas flow, and temperature. - Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is ineffective. - Ensure the mobile phase pH is conducive to forming positive ions (e.g., acidic pH with formic or acetic acid). |
| Difficulty in distinguishing isomeric degradation products | - Isomers have the same mass and may have similar fragmentation patterns. | - Optimize chromatographic separation to resolve the isomers. - If isomers cannot be separated, analyze fragmentation patterns carefully for subtle differences that may indicate structural variations. High-resolution mass spectrometry (HRMS) can confirm elemental composition. |
| Matrix effects (ion suppression or enhancement) in biological samples | - Co-eluting endogenous components from the sample matrix interfering with ionization. | - Improve sample preparation to remove interfering substances (e.g., use a more selective SPE protocol). - Adjust chromatography to separate the analyte from the matrix-effect region. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagent/Parameters | Target Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5-20% | 8-hydroxy-noroxymorphone, 7,8-didehydrothis compound (ABUK) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5-20% | Potential for rearrangement products, though morphinans are generally more stable to base than acid. |
| Oxidation | 6% H₂O₂, RT, 24h | 5-20% | This compound-N-oxide, hydroxylated derivatives, C-ring cleavage products (lactones, dicarboxylic acids). |
| Thermal | 100°C, 48h (solid state) | 5-20% | 8-hydroxy-noroxymorphone, 7,8-didehydrothis compound (ABUK) via dehydration. |
| Photochemical | ICH Q1B conditions | 5-20% | Potential for oxidative products and radical-mediated degradants. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
pH meter, calibrated
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at appropriate time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound powder in a glass vial.
-
Heat in an oven at 100°C for 48 hours.
-
At appropriate time points, dissolve a portion of the powder in the initial solvent to the target concentration for analysis.
-
-
Photostability:
-
Expose both solid this compound and the 1 mg/mL stock solution to light conditions as specified in ICH Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the specified exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method, and by LC-MS for identification of degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
Note: This is a starting method and may require optimization for specific degradation product profiles.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. EP3495371A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Detection of Low Concentrations of Noroxymorphone in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of noroxymorphone in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected concentration range for this compound in plasma?
This compound is a secondary metabolite of oxycodone, and its concentrations in plasma are generally low. The therapeutic range can be quite low, often necessitating highly sensitive analytical methods for detection.
Q2: What is the most common analytical method for detecting low concentrations of this compound in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound in plasma.[1][2][3][4] This technique offers high specificity and sensitivity, which is crucial for accurately measuring the low levels of this analyte.
Q3: What are the critical steps in the experimental workflow for this compound detection?
The typical workflow involves sample preparation (e.g., solid-phase extraction, protein precipitation, or liquid-liquid extraction), followed by chromatographic separation and detection by tandem mass spectrometry. Each step is critical for achieving accurate and reproducible results.
Troubleshooting Guide
Problem 1: Poor sensitivity or inability to detect this compound at expected low concentrations.
-
Possible Cause 1: Inefficient sample extraction.
-
Troubleshooting:
-
Review and optimize the extraction procedure. Solid-phase extraction (SPE) is a common and effective method for concentrating the analyte and removing matrix interferences.[1][3]
-
Ensure the pH of the sample and buffers is optimal for this compound extraction.
-
Evaluate different SPE sorbents to find the one with the best recovery for this compound.
-
-
-
Possible Cause 2: Matrix effects.
-
Troubleshooting:
-
Matrix effects, where components of the plasma interfere with the ionization of the analyte, are a known issue for this compound.[4][5]
-
Employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
Optimize the chromatographic separation to separate this compound from co-eluting matrix components.[6]
-
Consider using a different sample preparation technique, such as liquid-liquid extraction, which may reduce matrix effects compared to protein precipitation.[7]
-
-
-
Possible Cause 3: Suboptimal mass spectrometry parameters.
-
Troubleshooting:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for maximum this compound signal.
-
Ensure the selected precursor and product ion transitions for multiple reaction monitoring (MRM) are the most intense and specific for this compound.
-
-
Problem 2: High background noise or interfering peaks in the chromatogram.
-
Possible Cause 1: Contamination from reagents or labware.
-
Troubleshooting:
-
Use high-purity solvents and reagents (LC-MS grade).
-
Thoroughly clean all labware and autosampler components.
-
Analyze blank samples (reagents without matrix) to identify sources of contamination.
-
-
-
Possible Cause 2: Co-eluting endogenous plasma components.
-
Troubleshooting:
-
Improve chromatographic resolution by adjusting the gradient, flow rate, or using a different column chemistry.[4]
-
Enhance sample cleanup through a more rigorous extraction method.
-
-
-
Possible Cause 3: Interference from other drugs or their metabolites.
-
Troubleshooting:
-
Review the patient's medication history for potential interfering compounds.
-
Utilize high-resolution mass spectrometry to differentiate between this compound and isobaric interferences.[8]
-
A known interference has been reported from a metabolite of another opioid that can be misidentified as this compound.[8] Modifying chromatographic conditions to achieve better separation can resolve this.[8]
-
-
Problem 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Variability in sample collection and handling.
-
Possible Cause 2: Inconsistent sample preparation.
-
Troubleshooting:
-
Ensure precise and consistent execution of the extraction protocol. Automated liquid handlers can improve reproducibility.
-
-
-
Possible Cause 3: Instrument instability.
-
Troubleshooting:
-
Regularly perform system suitability tests and calibrations to monitor instrument performance.
-
Check for leaks in the LC system and ensure a stable spray in the MS source.
-
-
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for this compound in plasma from various studies.
| Study (Reference) | Method | LOQ (ng/mL) |
| Kokki et al.[1][2] | LC-MS/MS | 0.25 |
| Risler & Mack[3] | LC/MS | 0.2 |
| Hulskotte et al.[4] | LC-MS/MS | 0.1 (µg/L) |
| Moody et al.[9][10] | HPLC-ESI-MS/MS | 0.5 |
Experimental Protocols
Example Protocol: LC-MS/MS for this compound Quantification in Plasma
This protocol is a generalized example based on common methodologies.[1][3][4][7]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.[3]
-
Sample Loading: Dilute 1 mL of plasma sample with 1.5 mL of borate (B1201080) buffer (pH 8.9) and load onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4), and then 2 mL of methanol.[3]
-
Elution: Elute the analytes with 3 mL of a methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (80:20:2) mixture.[3]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 60°C. Reconstitute the residue in 60 µL of the initial mobile phase.[3]
2. Liquid Chromatography
-
Column: A C18 or biphenyl (B1667301) column is commonly used.[3][4]
-
Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate (B1220265) in 0.1% aqueous formic acid.[4][7]
-
Gradient: A gradient elution is typically employed to separate this compound from other plasma components.
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Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[3][4]
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.[3][4][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: General experimental workflow for this compound detection in plasma.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Determination of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and this compound in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of naloxone and nornaloxone (this compound) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Scalable and Sustainable Noroxymorphone Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable and sustainable synthesis of noroxymorphone. The information focuses on a modern electrochemical approach that avoids hazardous reagents traditionally used in the demethylation of oxycodone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the electrochemical N-demethylation and subsequent hydrolysis steps.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| TSG-001 | Low yield of the oxazolidine (B1195125) intermediate in the electrochemical step. | - Inefficient anodic oxidation.- Substrate degradation.- Non-ideal reaction conditions. | - Ensure a constant current is applied and that the cell voltage is within the optimal range (typically 3.0–3.5 V).- Use potassium acetate (B1210297) (KOAc) as an additive to prevent overoxidation of the product.[1]- Confirm the use of technical-grade (96%) ethanol (B145695) as the solvent.[1][2]- Check for and ensure proper functioning of the flow electrolysis cell for scalable synthesis.[1][3][4][5] |
| TSG-002 | Significant formation of dimeric impurities during electrolysis. | - Overoxidation of the reaction product, especially at high potentials (>+1.5 V vs SCE).[1]- Use of galvanostatic conditions without proper control can lead to dimer formation (1-5%).[1][2] | - The use of potassium acetate (KOAc) as a supporting electrolyte has been shown to effectively prevent the formation of dimers.[1]- While potentiostatic conditions can reduce dimer formation, they are difficult to scale up. The recommended approach is the use of KOAc in a galvanostatic setup.[1][2] |
| TSG-003 | Formation of an N-formyl derivative as an impurity. | - Overoxidation of the initially formed oxazolidine intermediate.[2] | - While this impurity may form, it is readily hydrolyzed to the desired nor-derivative in the subsequent hydrolysis step, so its presence is not detrimental to the overall reaction outcome.[1][2] |
| TSG-004 | Product degradation during the final HBr hydrolysis step. | - HBr concentration is too high.- Reaction temperature is too high or heating time is too long.[1][2] | - Gradually decrease the HBr concentration. Optimal conditions have been found with a 25 wt % HBr solution.[1][2]- Carefully control the reaction temperature and time. Heating at 120 °C for 5 hours has been shown to provide excellent conversion and selectivity.[1][2] |
| TSG-005 | Presence of alpha-beta unsaturated ketone (ABUK) impurities in the final product. | - ABUK impurities, such as 7,8-didehydrothis compound, can form during the synthesis and are considered potentially genotoxic.[6] | - A hydrogenation step in the presence of sulfuric acid at high temperatures (e.g., 115 °C or more) can effectively reduce both ABUK and 8-OHN impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the electrochemical N-demethylation process considered more sustainable than traditional methods?
A1: Traditional N-demethylation methods for producing this compound from oxycodone rely on hazardous and toxic reagents such as alkyl chloroformates and cyanogen (B1215507) bromide (in the von Braun reaction).[1][4][5][7] The electrochemical method avoids these harmful chemicals, utilizing electricity to drive the key transformation.[1][3][4][5] This approach is greener, safer, and more efficient.[1][3][4][5] Furthermore, the process has been successfully transferred to a scalable flow electrolysis cell, which significantly improves reaction throughput and space-time yield, making it suitable for industrial applications.[1][3][4][5]
Q2: What is the role of potassium acetate (KOAc) in the electrochemical step?
A2: Potassium acetate (KOAc) serves as a supporting electrolyte and is a key additive for preventing the formation of dimeric byproducts.[1] Dimer formation can occur due to overoxidation of the product.[1] KOAc is inexpensive, safe, and degrades through anodic oxidation, which helps to prevent the undesired overoxidation of the reaction product.[1]
Q3: Can technical-grade ethanol be used for the electrolysis?
A3: Yes, the quality of the ethanol utilized has been shown to not impact the reaction outcome, and technical-grade (96%) ethanol can be used without any issues.[1][2]
Q4: What is the advantage of using aqueous HBr for the hydrolysis step?
A4: The modified hydrolysis step using aqueous hydrobromic acid (HBr) allows for the simultaneous removal of both the N- and O-methyl groups in an efficient, single subsequent step after the initial electrochemical reaction.[1] This avoids the need for harsh reagents like boron tribromide (BBr3), which is traditionally used for O-demethylation.[1]
Q5: How are alpha-beta unsaturated ketone (ABUK) impurities managed in the synthesis of this compound?
A5: ABUK impurities are a significant concern due to their potential genotoxicity.[6] These impurities can be carried over into the final product.[6] A patented method to reduce ABUK impurities, along with related 8-hydroxy-impurities, involves a hydrogenation step under acidic conditions (using sulfuric acid) at elevated temperatures (above 100 °C).[6]
Experimental Protocols
Optimized Electrochemical N-Demethylation of Oxycodone in a Flow Cell
This protocol describes a scalable and sustainable method for the N-demethylation of oxycodone to its corresponding oxazolidine intermediate.
-
Preparation of the Electrolyte Solution: Prepare a solution of oxycodone in technical-grade (96%) ethanol. Add potassium acetate (KOAc) as the supporting electrolyte.
-
Electrolysis in a Flow Cell:
-
Pump the prepared solution through a continuous-flow electrolysis cell.
-
The cell should be equipped with appropriate electrodes (e.g., graphite (B72142) or glassy carbon).
-
Apply a constant current to the system. The cell voltage should typically be in the range of 3.0–3.5 V.
-
-
Workup:
-
After the electrolysis is complete, perform a simple extraction to remove the potassium salts from the product mixture.
-
The resulting product is the oxazolidine intermediate of this compound. A 93% yield with 96% HPLC purity has been reported for a gram-scale experiment.[3]
-
Simultaneous N- and O-Demethylation via HBr Hydrolysis
This protocol details the hydrolysis of the oxazolidine intermediate to yield this compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve the oxazolidine intermediate obtained from the electrochemical step in a 25 wt % aqueous solution of hydrobromic acid (HBr).
-
Heating: Heat the reaction mixture to 120 °C for 5 hours. Careful control of temperature and reaction time is crucial to prevent product degradation.[1][2]
-
Workup and Isolation: After the reaction is complete, cool the mixture and proceed with a suitable workup procedure to isolate and purify the final this compound product.
Process and Logic Diagrams
Caption: Sustainable synthesis of this compound workflow.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
noroxymorphone versus oxymorphone receptor binding and functional activity
A Comparative Guide to the Receptor Pharmacology of Noroxymorphone and Oxymorphone
This guide provides a detailed comparison of this compound and oxymorphone, focusing on their receptor binding affinities and functional activities at opioid receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Oxymorphone is a potent semi-synthetic opioid analgesic and an active metabolite of oxycodone.[1][2] this compound is an opioid that is both a metabolite of oxymorphone and oxycodone.[3] While both are agonists at the μ-opioid receptor (MOR), their pharmacological profiles, particularly their ability to cross the blood-brain barrier, differ significantly.[1][3] this compound is a potent MOR agonist but has minimal analgesic activity due to its poor penetration into the central nervous system.[3] This comparison focuses on their direct interactions with opioid receptors at a molecular level.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the in vitro receptor binding and functional activity data for this compound and oxymorphone at the human μ-opioid receptor (hMOR1).
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Radioligand Displaced | Source |
| This compound | hMOR | 5.69 | [3H]diprenorphine | [1] |
| Oxymorphone | hMOR | 0.36 | [3H]diprenorphine | [1] |
Ki (Inhibitor constant): A measure of binding affinity; a lower Ki value indicates a higher affinity. Note that diprenorphine (B84857) is a non-selective opioid receptor ligand.[1]
Table 2: Opioid Receptor Functional Activity (GTPγS Binding Assay)
| Compound | Receptor | EC50 (nM) | Efficacy (vs. Oxycodone) | Source |
| This compound | hMOR1 | 167 | 2-fold higher | [1] |
| Oxymorphone | hMOR1 | 42.8 | - | [1] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 indicates greater potency.
Based on this data, oxymorphone demonstrates a significantly higher binding affinity (approximately 15-fold) for the μ-opioid receptor compared to this compound.[1] Correspondingly, oxymorphone is also more potent in functional assays, with an EC50 value approximately 4-fold lower than that of this compound in stimulating GTPγS binding.[1] However, this compound shows a 2-fold higher efficacy in MOR activation relative to oxycodone.[1]
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors, including the μ, δ (delta), and κ (kappa) subtypes, are G-protein-coupled receptors (GPCRs).[4][5] Upon agonist binding, the receptor activates an intracellular heterotrimeric G-protein (typically of the Gi/G0 class), leading to the dissociation of the Gα and Gβγ subunits.[6][7] These subunits then modulate downstream effectors, such as adenylyl cyclase, ion channels (e.g., Ca2+ and K+ channels), and the mitogen-activated protein kinase (MAPK) pathway, ultimately producing the cellular response.[5][6]
Figure 1. Simplified G-protein-coupled opioid receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity of a compound for a receptor.[8][9] This is typically done through a competitive binding experiment where an unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.[10]
Protocol Outline:
-
Membrane Preparation: Crude cell membrane fractions are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing the human μ-opioid receptor).[8][10] This involves cell lysis, homogenization, and centrifugation to isolate the membranes.[10]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound or oxymorphone).[8]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[11]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Oxycodone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Urinary Biomarkers for Oxycodone Compliance Monitoring: The Validation of Noroxymorphone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary biomarkers for monitoring compliance with oxycodone therapy, with a specific focus on the validation of noroxymorphone. Objective data, detailed experimental protocols, and visual representations of metabolic and experimental workflows are presented to aid in the selection and implementation of robust monitoring strategies.
Introduction to Oxycodone Metabolism and Urinary Biomarkers
Oxycodone is a semisynthetic opioid analgesic extensively prescribed for moderate-to-severe pain. Monitoring patient compliance is crucial to ensure therapeutic efficacy and mitigate the risks of misuse, abuse, and diversion. Urine drug testing is a standard practice for compliance monitoring. Oxycodone is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, leading to various metabolites that can serve as urinary biomarkers. The main metabolic pathways are N-demethylation to noroxycodone, primarily mediated by CYP3A4, and O-demethylation to the potent opioid oxymorphone, catalyzed by CYP2D6. Noroxycodone can be further metabolized to this compound.[1][2] The parent drug and its metabolites are excreted in the urine, with detection windows typically ranging from 1 to 3 days after the last dose.[3][4][5]
The choice of biomarker is critical for accurate interpretation of urine drug test results. While oxycodone itself is a primary indicator of use, its metabolites can provide additional, valuable information. This compound, as a downstream metabolite, is a key candidate for a reliable biomarker. This guide compares this compound to other major urinary biomarkers of oxycodone: the parent drug oxycodone, and its primary metabolites, noroxycodone and oxymorphone.
Comparative Analysis of Urinary Biomarkers
The selection of an appropriate biomarker for oxycodone compliance monitoring depends on several factors, including the detection window, concentration levels, and the potential for inter-individual variability in metabolism. The following tables summarize the key quantitative data for oxycodone and its major urinary metabolites.
| Biomarker | Typical Detection Window in Urine | Notes |
| Oxycodone | 1-3 days[5][6] | Presence indicates recent use. |
| Noroxycodone | 1-3 days[5] | A major metabolite; its presence alongside oxycodone confirms ingestion and metabolism. |
| Oxymorphone | 1-3 days[5] | An active metabolite; also available as a prescribed medication, which can complicate interpretation.[7] |
| This compound | 1-3 days[5] | A metabolite of both oxycodone (via noroxycodone) and oxymorphone; its detection can provide a more extended confirmation of oxycodone or oxymorphone use.[8] |
Table 1: Detection Windows of Oxycodone and its Metabolites in Urine
| Analyte | Lower Limit of Quantitation (LLOQ) in Urine | Method | Reference |
| Oxycodone | 10 ng/mL | HPLC-ESI-MS/MS | [1] |
| Noroxycodone | 10 ng/mL | HPLC-ESI-MS/MS | [1] |
| Oxymorphone | 10 ng/mL | HPLC-ESI-MS/MS | [1] |
| This compound | 0.5 ng/mL (in blood) | LC-MS/MS | [8] |
| Oxycodone | 25 ng/mL | LC-MS/MS | [3] |
| Oxycodone, Noroxycodone, Oxymorphone | 50 ng/mL | LC-MS/MS | [7][9] |
Table 2: Reported Lower Limits of Quantitation (LLOQ) for Oxycodone and Metabolites in Urine
The Case for this compound as a Key Biomarker
The inclusion of this compound in a testing panel offers several advantages for oxycodone compliance monitoring:
-
Confirmatory Evidence: The detection of this compound, particularly in the absence of prescribed oxymorphone, provides strong evidence of oxycodone ingestion and subsequent metabolism.[7][9]
-
Reduced False Negatives: Monitoring for metabolites like noroxycodone can reduce the potential for false-negative results, especially in cases where the parent drug has been eliminated, but metabolites are still present.[7][9]
-
Insight into Metabolism: The relative concentrations of oxycodone and its various metabolites, including this compound, can offer insights into an individual's metabolic phenotype (e.g., CYP2D6 or CYP3A4 activity), although this is an area of ongoing research.[10][11]
Experimental Protocols
The gold standard for the quantitative analysis of oxycodone and its metabolites in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a representative experimental protocol synthesized from published methods.[1][7][12][13]
Protocol: Quantitative Analysis of Oxycodone and Metabolites in Urine by LC-MS/MS
1. Sample Preparation (Urine)
-
Hydrolysis (Optional but recommended for total concentrations):
-
Internal Standard Spiking:
-
Add an appropriate volume of a solution containing deuterated internal standards (e.g., oxycodone-d6, noroxycodone-d3, oxymorphone-d3) to all samples, calibrators, and controls.[1]
-
-
Extraction (Liquid-Liquid Extraction Example):
-
Add 100 µL of concentrated ammonium (B1175870) hydroxide.[1]
-
Add an appropriate organic solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
3. Data Analysis and Quantification
-
Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Determine the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of oxycodone and a typical experimental workflow for biomarker validation.
References
- 1. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. logan.testcatalog.org [logan.testcatalog.org]
- 4. Opiates, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]
- 5. aruplab.com [aruplab.com]
- 6. Urine Drug Tests: Ordering and Interpretation | AAFP [aafp.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Urine testing for norcodeine, norhydrocodone, and noroxycodone facilitates interpretation and reduces false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Urine drug testing for oxycodone and its metabolites as a tool for drug-drug interactions? | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. msacl.org [msacl.org]
comparative analysis of different analytical methods for noroxymorphone detection
For Researchers, Scientists, and Drug Development Professionals
Noroxymorphone, a metabolite of the opioid analgesic naloxone (B1662785), is a key analyte in pharmacokinetic, drug metabolism, and forensic studies.[1] Accurate and sensitive detection of this compound in various biological matrices is crucial for these investigations. This guide provides a comparative analysis of different analytical methods for this compound detection, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the most suitable method for their needs.
Overview of Analytical Techniques
The primary methods for the quantitative analysis of this compound include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with various detectors, gas chromatography-mass spectrometry (GC-MS), and immunoassays. Each technique offers a unique balance of sensitivity, specificity, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification due to its high sensitivity and specificity.[2] This method allows for the detection of very low concentrations of the analyte in complex biological matrices like plasma, urine, and human liver microsomes.[1][3]
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or electrochemical detectors offers a more accessible alternative to LC-MS/MS. While generally less sensitive, HPLC methods can be suitable for applications where higher concentrations of this compound are expected, such as in pharmaceutical tablet formulations.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like opioids, derivatization is often required to improve their chromatographic behavior.[5][6] GC-MS is frequently used as a confirmatory method in toxicology testing.[7][8]
Immunoassays are screening tools that utilize antibody-antigen binding to detect the presence of a drug or its metabolites.[7] While rapid and suitable for high-throughput screening, they may exhibit cross-reactivity with other structurally related compounds and generally require confirmation by a more specific method like LC-MS/MS or GC-MS.[7][8][9]
Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative data for different methods used in the detection of this compound and related compounds.
| Method | Matrix | Lower Limit of Quantitation (LLOQ) | Calibration Range | Accuracy (% of Target) | Precision (% CV) | Recovery (%) |
| LC-MS/MS | Human Plasma | 0.25 ng/mL[2] | 0.25 - 100 ng/mL[2] | >90%[2] | <15%[2] | >85%[2] |
| Human Plasma | 0.5 ng/mL[3] | 0.5 - 20 ng/mL[3] | Within 15%[3] | <13.4%[3] | 32.0%[3] | |
| Human Urine | 10 ng/mL[1] | 10 - 2000 ng/mL[1] | Within 15%[3] | <13.4%[3] | - | |
| Human Liver Microsomes | 0.5 ng/mL[1] | 0.5 - 20 ng/mL[1] | Within 15%[3] | <13.4%[3] | - | |
| HPLC-UV | Pharmaceutical Tablets | - | 0.1 - 100 µg/mL[4] | >96%[4] | - | >96%[4] |
| GC-MS | Blood | 10 ng/mL (for various opioids)[5] | Up to 2000 ng/mL (for various opioids)[5] | - | <10%[5] | 50-68%[5] |
| Immunoassay | Urine | 300 ng/mL (Oxycodone cutoff)[7] | Qualitative/Semi-quantitative[7] | Sensitivity: 97.7%[7] | Within-run: 2.3%, Between-run: 1.8%[7] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the key methods discussed.
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the quantification of oxycodone and its metabolites, including this compound.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) column.
-
Load the plasma sample onto the column.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: Reverse-phase C18 column (e.g., XTerra MS C18, 2.1 × 50 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Column Temperature: 22°C.[1]
3. Mass Spectrometry Detection
-
Instrument: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: For this compound, the transition m/z 288 (MH+) to 270 is monitored.[1]
HPLC-UV Method for this compound in Pharmaceutical Tablets
This protocol is adapted from a method for the simultaneous determination of buprenorphine, naloxone, and this compound in tablets.[4]
1. Sample Preparation
-
Crush tablets and dissolve in a suitable solvent (e.g., mobile phase).
-
Filter the solution to remove insoluble excipients.
-
Dilute the sample to the appropriate concentration for analysis.
2. Chromatographic Conditions
-
Column: C-18 column (e.g., Perfectsil Target ODS3, 150 mm x 4.6 mm i.d., 5 µm).[4]
-
Mobile Phase: Isocratic mixture of 10 mmol L-1 potassium phosphate (B84403) buffer (pH 6.0) and acetonitrile (17:83, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.[4]
-
Column Temperature: 35°C.[4]
Visualizing Analytical Workflows
Diagrams can effectively illustrate the procedural steps and logical relationships within analytical methods.
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Key characteristics of different this compound detection methods.
Conclusion
The choice of an analytical method for this compound detection is a critical decision that depends on the specific requirements of the study. For highly sensitive and specific quantification in biological matrices, LC-MS/MS is the preferred method. HPLC-UV provides a cost-effective alternative for less demanding applications. GC-MS remains a robust confirmatory technique, while immunoassays serve as valuable high-throughput screening tools. By understanding the comparative performance and methodologies of these techniques, researchers can make informed decisions to achieve reliable and accurate results in their investigations of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of naloxone and nornaloxone (this compound) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and this compound in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
comparison of the analgesic potency of noroxymorphone and morphine after intrathecal administration
For Immediate Release: A comprehensive guide for researchers and drug development professionals on the comparative analgesic potency of intrathecally administered noroxymorphone and morphine.
This publication provides a detailed comparison of the analgesic properties of this compound and morphine when administered directly into the spinal canal. The following guide synthesizes key experimental findings, offering a quantitative and qualitative analysis of their potency, duration of action, and underlying mechanisms. This information is intended to support further research and development in the field of spinal analgesia.
Quantitative Comparison of Analgesic Potency
A direct comparison of the 50% effective dose (ED50) for intrathecal this compound and morphine from a single study is not currently available in the published literature. However, by cross-referencing data from various studies in rats using thermal nociceptive tests, a comparative overview can be assembled.
| Parameter | This compound | Morphine | Source |
| Dose Range (Antinociceptive Effect) | 1 - 5 µg | 1 - 5 µg | [1] |
| ED50 (Tail-Flick Test, Rat) | Data not available | ~0.3 - 8.2 µg | [1] |
| Duration of Action | Significantly longer-lasting than morphine at the same doses | Dose-dependent | [1] |
Note: The ED50 for morphine can vary depending on the specific experimental conditions, such as the use of acute versus chronic catheters.
Experimental Protocols
The following methodologies are based on key in vivo studies investigating the intrathecal analgesic effects of this compound and morphine in rats.
Animal Model
-
Species: Male Sprague-Dawley rats are commonly used.[1]
-
Housing: Animals are typically housed individually with ad libitum access to food and water.[1]
Intrathecal Catheterization and Drug Administration
Intrathecal administration is achieved via a catheter surgically implanted into the subarachnoid space, typically at the lumbar level.
-
Surgical Procedure:
-
Anesthesia is induced in the rat.
-
An incision is made over the cisterna magna.
-
A small polyethylene (B3416737) catheter is inserted into the subarachnoid space and advanced to the lumbar enlargement.
-
The external end of the catheter is secured and sealed.
-
A post-operative recovery period is allowed before drug administration.
-
-
Drug Administration: A specific volume of the drug solution is injected through the catheter, followed by a flush with sterile saline to ensure complete delivery to the cerebrospinal fluid.
Nociceptive Testing
The analgesic effect is assessed using various behavioral tests that measure the animal's response to a painful stimulus.
-
Hot Plate Test: The rat is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw, jumping) is measured. An increase in latency indicates an analgesic effect.[1]
-
Paw Pressure Test: A gradually increasing pressure is applied to the rat's paw, and the pressure at which the rat withdraws its paw is recorded. A higher withdrawal threshold signifies analgesia.[1]
-
Tail-Flick Test: A focused beam of radiant heat is applied to the rat's tail, and the time taken for the rat to flick its tail away from the heat source is measured. A longer latency indicates an antinociceptive effect.[1]
Mechanism of Action and Signaling Pathway
Both this compound and morphine exert their analgesic effects primarily through the activation of mu-opioid receptors located on neurons in the dorsal horn of the spinal cord.
Upon binding to the mu-opioid receptor, a G-protein coupled receptor, a cascade of intracellular events is initiated, leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.
-
Presynaptic Inhibition: Activation of mu-opioid receptors on the terminals of primary afferent neurons (presynaptic neurons) inhibits the release of excitatory neurotransmitters such as substance P and glutamate. This is achieved by reducing calcium influx into the presynaptic terminal.
-
Postsynaptic Inhibition: On postsynaptic neurons in the dorsal horn, mu-opioid receptor activation leads to hyperpolarization of the neuronal membrane by increasing potassium efflux. This makes the neuron less likely to fire an action potential in response to incoming pain signals.
Discussion and Future Directions
The available evidence strongly suggests that intrathecal this compound is a potent analgesic with a notably longer duration of action compared to morphine at equivalent doses.[1] This prolonged effect could offer significant advantages in clinical settings, potentially reducing the need for frequent redosing and providing more sustained pain relief.
References
A Researcher's Guide to Selecting Noroxymorphone Analytical Standards: Certification and Purity Assessment
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of the critical factors for selecting high-purity noroxymorphone analytical standards. We delve into the certification processes, purity assessment methodologies, and potential impurities to empower you to make an informed decision for your analytical needs.
Comparing this compound Analytical Standards
When selecting a this compound analytical standard, it is crucial to compare key quality attributes from the certificates of analysis (CofA) provided by different suppliers. The following table outlines the essential parameters for comparison.
| Feature | Supplier A | Supplier B | Supplier C |
| Product Name | This compound | This compound HCl | This compound (CRM) |
| CAS Number | 33522-95-1 | 52446-24-9 | 33522-95-1 |
| Certified Purity (%) | e.g., 99.8% | e.g., 99.5% | e.g., 99.9% |
| Uncertainty (±%) | e.g., 0.1% | e.g., 0.2% | e.g., 0.05% |
| Method of Purity Det. | HPLC, qNMR | HPLC | LC-MS/MS, qNMR |
| Identified Impurities (%) | e.g., ABUK < 0.1% | e.g., Total Imp. < 0.5% | e.g., Noroxymorphol < 0.05% |
| Water Content (%) | e.g., 0.1% (Karl Fischer) | e.g., < 0.2% | e.g., 0.08% (Karl Fischer) |
| Residual Solvents (%) | e.g., < 0.05% (HS-GC) | e.g., < 0.1% | e.g., Complies with USP <467> |
| Certification | ISO 17034, ISO/IEC 17025 | ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 |
| Traceability | To USP/Ph.Eur. standards | To NIST standards | To SI units |
Note: The data in this table are illustrative examples. Researchers should populate this table with information from the specific CofAs of the products they are considering.
Experimental Protocols for Purity Assessment
The certification of this compound analytical standards relies on a suite of analytical techniques to confirm identity, purity, and concentration. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Mobile Phase A/B (50:50, v/v)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Calculate the purity by the area normalization method, where the peak area of this compound is divided by the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and structure of this compound.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Infusion: Infuse the prepared sample solution directly into the mass spectrometer or analyze the peak eluting from the HPLC.
-
MS Parameters (Positive ESI mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-500
-
-
Data Analysis: Confirm the presence of the protonated molecule [M+H]⁺ for this compound (C₁₆H₁₇NO₄, MW = 287.31). The expected m/z would be approximately 288.1.
Water Content by Karl Fischer Titration
Objective: To determine the water content in the analytical standard.
Instrumentation:
-
Coulometric Karl Fischer Titrator
Procedure:
-
Titrator Preparation: Allow the titrator to stabilize.
-
Sample Analysis: Accurately weigh and add a suitable amount of the this compound standard to the titration cell.
-
Data Analysis: The instrument will automatically titrate the water present and provide the water content as a percentage.
Potential Impurities in this compound
This compound is a semi-synthetic opioid, and impurities can be introduced during the synthesis or degradation.[1] Common impurities include:
-
Alpha, Beta-Unsaturated Ketones (ABUK): These are process impurities that can be formed during synthesis and are of concern due to their potential toxicity.[1]
-
Noroxymorphol: Results from the reduction of the carbonyl group of this compound.[1]
-
Starting Materials and Intermediates: Residual amounts of precursors like oripavine or thebaine may be present.
-
8-Hydroxy-Impurity (8-OHN): This impurity can degrade to form ABUK impurities.[1]
Certified Reference Material (CRM) providers, such as Cayman Chemical and Sigma-Aldrich, offer this compound standards that have been characterized to meet ISO/IEC 17025 and ISO 17034 international standards, ensuring the certified property values and their uncertainties.[2][3][4]
Visualizing Certification and Selection Workflows
To further clarify the processes involved in the certification and selection of analytical standards, the following diagrams illustrate the key steps.
Caption: General workflow for the certification of an analytical standard.
Caption: Decision-making process for selecting a this compound standard.
References
Inter-Laboratory Validation of Quantitative Methods for Noroxymorphone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated quantitative methods for the analysis of noroxymorphone in biological matrices. The information is compiled from peer-reviewed studies and is intended to assist researchers in selecting and implementing appropriate analytical methodologies.
Quantitative Method Performance Comparison
The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound. These methods have been validated in different biological matrices.
| Matrix | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy | Extraction Recovery (%) | Citation |
| Human Plasma | LC-MS/MS | 0.25 | 0.25 - 100 | <15 | <15 | >90% | >85 | |
| Human Blood | LC-MS/MS | 0.5 | 0.5 - 25 | 2.90 - 17.3 | Not Reported | Within ±15% deviation | Not Reported | [1] |
| Human Urine | HPLC-MS-MS | 10 | 10 - 5000 | <12.8 | <7.4 | Within 5.0% of target | Not Reported | [2][3][4] |
| Human Plasma | HPLC-MS-MS | 0.2 | 0.2 - 250 | <12.8 | <7.4 | Within 5.0% of target | 37.4 (as noroxycodone) | [2][3][4] |
| Human Liver Microsomes (HLM) | HPLC-MS-MS | 0.2 | 0.2 - 250 | <12.8 | Not Applicable | Within 10.8% of target | Not Reported | [2][3][4] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
1. LC-MS/MS Method in Human Plasma
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Separation on a reverse-phase column with gradient elution.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Validation:
-
Stability: Assessed for three freeze-thaw cycles and 5 hours at room temperature.
-
Ion Suppression: Tested with approximately 50 concomitantly used drugs.
-
2. LC-MS/MS Method in Human Blood[1]
-
Sample Preparation: Solid Phase Extraction using Bond Elut Certify columns. The extract is evaporated to dryness and reconstituted.
-
Instrumentation: Acquity UPLC® I-class coupled to a Waters Xevo TQD.
-
Validation: Performed according to the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.
3. HPLC-MS-MS Method in Human Plasma, Urine, and HLM[2][3][4]
-
Sample Preparation: Liquid-liquid extraction.
-
Instrumentation: High-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry.
-
Validation: Conducted to meet the guidelines for bioanalytical method validations specified by the US FDA. A full validation was performed in human plasma, with partial validation in urine and HLM.
-
Specificity: Evaluated using six different sources from each matrix.
-
Precision and Accuracy: Determined with quality control (QC) samples at low, medium, and high concentrations.
-
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a round-robin study. This process is crucial for establishing the reproducibility and reliability of an analytical method across different laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
comparative evaluation of electrochemical and traditional noroxymorphone synthesis routes
For researchers, scientists, and drug development professionals, the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naloxone (B1662785) and naltrexone, presents a critical area of process optimization. This guide provides a comparative evaluation of modern electrochemical methods and traditional chemical synthesis routes, supported by experimental data, detailed protocols, and process visualizations.
This compound is traditionally synthesized from naturally occurring opiates such as thebaine or morphine through a multi-step process.[1][2][3][4] A pivotal and often problematic step in this sequence is the N-demethylation of precursors like oxycodone.[1][2] Conventional methods for this transformation have historically relied on harsh and hazardous reagents, such as cyanogen (B1215507) bromide (the von Braun reaction) or alkyl chloroformates.[1][5][6] These traditional routes are often associated with safety concerns, significant chemical waste, and complex purification procedures.[2][3]
In recent years, electrochemical synthesis has emerged as a greener and more efficient alternative.[1][2][3] This approach leverages anodic oxidation to achieve selective N-demethylation, offering advantages in terms of reagent safety, waste reduction, and potential for continuous flow processing.[1][2][3][4]
Quantitative Comparison of Synthesis Routes
The following tables summarize key quantitative data for the electrochemical synthesis of this compound from oxycodone and a common traditional route using ethyl chloroformate.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Electrochemical Route (from Oxycodone)[1][2][3] | Traditional Route (Ethyl Chloroformate from Oxycodone)[1] |
| Starting Material | Oxycodone | Oxycodone |
| Key Reagent(s) | Potassium Acetate (B1210297) (supporting electrolyte) | Ethyl Chloroformate |
| Solvent(s) | Ethanol | Dichloromethane or similar chlorinated solvents |
| Reaction Temperature | Room Temperature | Typically elevated temperatures (reflux) |
| Reaction Time | Minutes (in flow) to hours (in batch) | Several hours |
| Overall Yield | ~93% (isolated yield of intermediate) | ~60% |
| Product Purity (HPLC) | >96% | Variable, often requires extensive purification |
Table 2: Green Chemistry and Sustainability Metrics
| Metric | Electrochemical Route[1] | Traditional Route (Ethyl Chloroformate)[1] |
| Atom Economy | High (approaching 80%) | Moderate |
| Process Mass Intensity (PMI) | Low (~15) | High (~62) |
| Reagent Toxicity | Low (uses benign supporting electrolyte) | High (uses toxic and corrosive chloroformate) |
| Waste Generation | Minimal | Significant |
| EcoScale Score | Excellent (~90) | Poor (~49) |
Experimental Protocols
Electrochemical Synthesis of this compound from Oxycodone (Flow Method)
This protocol is based on the work of Sommer et al. (2022).[1][2][3]
Materials:
-
Oxycodone
-
Potassium Acetate (KOAc)
-
Ethanol (technical grade)
-
Hydrobromic acid (48% aq.)
-
Flow electrolysis cell with a graphite (B72142) anode and a stainless steel cathode
-
Peristaltic pump
-
Power supply
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 50 mM solution of oxycodone and 50 mM potassium acetate in ethanol.
-
Electrolysis: Pump the solution through the flow electrolysis cell at a defined flow rate. Apply a constant current to achieve a charge of approximately 3 F/mol.
-
Intermediate Formation: The electrochemical oxidation of the N-methyl group of oxycodone leads to an iminium cation, which is trapped by the C14-hydroxyl group to form an oxazolidine (B1195125) intermediate.[1][2]
-
Hydrolysis: The crude reaction mixture from the electrolysis is treated with aqueous hydrobromic acid and heated to achieve hydrolysis of the oxazolidine and O-demethylation, yielding this compound.[1][2]
-
Work-up and Purification: The reaction mixture is worked up using a simple extraction to remove salts. The final product can be further purified if necessary, although this method typically yields high-purity this compound.[1][2]
Traditional Synthesis of this compound from Oxycodone (Ethyl Chloroformate Method)
This is a generalized protocol based on established N-demethylation procedures.[1][5]
Materials:
-
Oxycodone
-
Ethyl Chloroformate
-
Anhydrous sodium carbonate or other suitable base
-
Acetonitrile or dichloromethane
-
Hydrochloric acid or other strong acid for hydrolysis
-
Sodium hydroxide (B78521) for neutralization
Procedure:
-
Reaction Setup: Suspend oxycodone and a base (e.g., finely powdered sodium carbonate) in a suitable solvent like acetonitrile.[7]
-
N-demethylation: Add ethyl chloroformate to the mixture. The reaction is typically heated to reflux and stirred for several hours.[7] This step results in the formation of an N-ethoxycarbonyl-noroxycodone intermediate.
-
Intermediate Isolation: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under vacuum to yield the crude carbamate (B1207046) intermediate.
-
Hydrolysis: The carbamate is then hydrolyzed to noroxycodone by heating with a strong acid.
-
O-demethylation: A subsequent step using a reagent like boron tribromide is required to convert noroxycodone to this compound.[1][2] This step is also hazardous.
-
Work-up and Purification: The final product requires neutralization and often extensive purification by chromatography to remove byproducts and unreacted starting materials.[1][2]
Process Visualization
The following diagrams illustrate the key steps in both the electrochemical and traditional synthesis routes.
Conclusion
The comparative data clearly indicates that the electrochemical synthesis of this compound offers significant advantages over traditional methods, particularly the widely used chloroformate route. The electrochemical approach is not only higher yielding but also aligns with the principles of green chemistry by avoiding toxic reagents, reducing waste, and operating under milder conditions. The ability to perform the synthesis in a continuous flow setup further enhances its scalability and efficiency, making it a highly attractive option for industrial applications.[1][2][3] While traditional methods remain established, the safety, environmental, and efficiency benefits of electrochemical synthesis position it as a superior and more sustainable technology for the future of opioid antagonist production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. soc.chim.it [soc.chim.it]
- 6. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 7. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]
A Comparative Guide to Validated LC-MS/MS Methods for Postmortem Noroxymorphone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of noroxymorphone, a metabolite of oxymorphone and oxycodone, in postmortem specimens is critical for forensic investigations and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. This guide provides a comparative overview of validated LC-MS/MS methods, presenting key performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparative Analysis of Method Validation Parameters
The following table summarizes the validation parameters of various published LC-MS/MS methods for the quantification of this compound in biological matrices. This allows for a direct comparison of the sensitivity and performance of different approaches.
| Method Reference | Matrix | Sample Preparation | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (CV%) |
| Truver et al.[1] | Human Blood | Solid Phase Extraction (SPE) | 0.5 | 0.5 - 25 | ±15% deviation | 2.90 - 17.3 |
| Lalovic et al.[2] | Human Plasma | Solid Phase Extraction (SPE) | 0.25 | up to 100 | >90 | <15 |
| De Boeck et al.[3] | Human Plasma | Protein Precipitation | 0.1 (µg/L) | 0.1 - 25.0 (µg/L) | 86.5 - 110.3 | 1.7 - 9.3 |
| Fang et al.[4] | Human Plasma | Liquid-Liquid Extraction | 0.2 | 0.2 - 250 | within 13.3% of target | within 12.8 |
Detailed Experimental Protocols
A successful LC-MS/MS analysis relies on a well-defined and robust experimental protocol. Below are detailed methodologies from validated studies, providing a template for laboratory implementation.
Method 1: Solid Phase Extraction (SPE) based on Truver et al.[1]
-
Sample Pre-treatment: To 0.5 mL of blood, add internal standard, 1.5 mL of deionized water, and 2 mL of 0.1 M acetate (B1210297) buffer (pH 6).
-
SPE Column: Bond Elut Certify.
-
Column Conditioning: Condition with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the column.
-
Washing: Wash the column with 2 mL deionized water, 2 mL 0.1 M acetate buffer (pH 4), and 2 mL methanol.
-
Drying: Dry the column for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a dichloromethane:isopropanol:ammonium (B1175870) hydroxide (B78521) (80:20:2) mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Method 2: Protein Precipitation based on De Boeck et al.[3]
-
Sample Preparation: A simple protein precipitation is performed on plasma samples. Specific details of the precipitation solvent were not provided in the abstract.
Liquid Chromatography Parameters (Representative)
-
LC System: Acquity UPLC® I-class.[1]
-
Column: Acquity HSS T3 column (1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.001% formic acid in 10 mM ammonium formate (B1220265) (pH 5.2).[1]
-
Mobile Phase B: 0.001% formic acid in acetonitrile.[1]
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analytes.[1][3]
-
Flow Rate: 0.4 mL/min.[3]
Mass Spectrometry Parameters (Representative)
-
Mass Spectrometer: Waters Xevo TQD.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]
-
Key Parameters: Cone voltage (41 V), capillary voltage (0.39 kV), desolvation gas temperature (500°C), and desolvation gas flow (1000 L/hr) are optimized for the specific instrument and analytes.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the LC-MS/MS analysis of this compound in postmortem samples and the metabolic pathway of oxycodone.
Caption: A typical workflow for postmortem this compound analysis.
Caption: Metabolic conversion of oxycodone to this compound.
Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques have been used for the analysis of opioids. Gas chromatography-mass spectrometry (GC-MS) is a viable alternative, but it often requires derivatization of the analytes, which can add complexity to the sample preparation process. Immunoassays can be used for initial screening purposes, but they lack the specificity for confirmatory analysis and cannot distinguish between different opioid metabolites.
Conclusion
The selection of an appropriate LC-MS/MS method for postmortem this compound analysis depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The methods presented in this guide demonstrate that both SPE and protein precipitation can be effectively utilized for sample clean-up, achieving low limits of quantification necessary for postmortem analysis. By carefully considering the validation data and experimental protocols, researchers can implement a reliable and sensitive method for the determination of this compound in forensic toxicology casework.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and this compound in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Noroxymorphone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances like noroxymorphone, a Schedule II opioid, are critical for laboratory safety, regulatory compliance, and environmental protection. This guide provides essential safety and logistical information, outlining the procedural steps for the compliant disposal of this compound in a laboratory setting.
This compound is regulated by the U.S. Drug Enforcement Administration (DEA) and its disposal is governed by strict federal and state laws. The primary mandate is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be abused.[1][2][3][4]
Regulatory and Chemical Data Summary
The following table summarizes key regulatory and chemical information pertinent to the disposal of this compound.
| Parameter | Description | Source(s) |
| DEA Schedule | II | [5] |
| Disposal Standard | Non-retrievable | [1][2][3][4] |
| Approved Disposal Method (for inventory) | Incineration via a DEA-registered reverse distributor. | [1][2][4] |
| Wastage Disposal | Not explicitly regulated by the DEA's "non-retrievable" standard, but must comply with all other federal, state, and local regulations. Security and record-keeping are still required. | [2][4] |
| Chemical Formula | C₁₆H₁₇NO₄ | [5] |
| Molecular Weight | 287.31 g/mol | [5] |
| Known Degradation Pathways | Subject to oxidation, which can lead to the formation of various degradation products including alcohols, carboxylic acids, and lactones. | [6] |
Disposal Procedures for this compound
The appropriate disposal procedure for this compound depends on whether it is classified as "inventory" or "wastage."
Disposal of this compound Inventory
This compound that is part of a laboratory's stock, including expired, unused, or unwanted material, is considered inventory.[2] The disposal of this compound inventory must adhere to the DEA's "non-retrievable" standard, with incineration being the only currently recognized method to meet this requirement.[1][2]
Step-by-Step Protocol for Inventory Disposal:
-
Segregation and Labeling: Clearly label all this compound designated for disposal as "Expired - To Be Disposed" and segregate it from active stock within a secure, locked storage area.
-
Contact a Reverse Distributor: Engage a DEA-registered reverse distributor to manage the collection, transportation, and destruction of the this compound. A list of authorized reverse distributors can be obtained from your local DEA field office.[7]
-
Documentation (DEA Form 222): For the transfer of Schedule II substances like this compound, the reverse distributor must issue an official DEA Form 222 to the laboratory.[1] This form serves as the legal record of the transfer.
-
Record Keeping: Maintain meticulous records of all disposed this compound, including the name of the substance, quantity, and date of transfer to the reverse distributor. These records must be kept for a minimum of two years.[1]
-
Chain of Custody: Ensure a clear chain of custody is documented from the laboratory to the final destruction of the material by the reverse distributor.
Disposal of this compound Wastage
Wastage refers to the small, residual amounts of this compound remaining after administration in a research setting (e.g., in a syringe or vial).[2] While the DEA does not mandate that wastage be rendered "non-retrievable" in the same manner as inventory, it must still be disposed of in accordance with all applicable federal, state, and local regulations, and its disposal must be recorded.[2][4]
Recommended Procedure for Wastage Disposal:
-
Witnessed Destruction: The disposal of this compound wastage should be witnessed by two authorized individuals.
-
Rendering it Unusable: While not subject to the same "non-retrievable" standard as inventory, the wastage should be rendered unusable. This can be achieved by:
-
Disposal as Chemical Waste: Once rendered unusable, the resulting mixture should be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[9]
-
Record Keeping: Document the wastage, including the amount and method of disposal, in a dedicated logbook.
Chemical Neutralization (for Spills and Decontamination)
While incineration is the standard for bulk disposal, chemical neutralization may be necessary for decontaminating surfaces and equipment after spills. For fentanyl, a 10% hydrogen peroxide solution has been shown to be effective.[10] Given the structural similarities among opioids, this may be a viable option for this compound, but its efficacy should be verified.
General Protocol for Decontamination:
-
Restrict Access: Secure the area of the spill to prevent further contamination.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, eye protection, and disposable nitrile gloves.
-
Neutralization: Apply a 10% hydrogen peroxide solution to the spill area and allow a contact time of at least 10 minutes.[10]
-
Absorption: Absorb the neutralized spill with an inert material.
-
Final Cleaning: Clean the area with a 5% bleach solution.[10]
-
Disposal: Dispose of all contaminated materials (PPE, absorbent material) as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby minimizing the risk of diversion and protecting both laboratory personnel and the environment. Always consult your institution's specific policies and your local DEA office for the most current regulations.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Controlled Substance Waste [ehs.tcu.edu]
- 8. secureadrug.com [secureadrug.com]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. aphl.org [aphl.org]
Essential Safety and Logistics for Handling Noroxymorphone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Noroxymorphone. This document provides essential, step-by-step guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure compliance. This compound is a potent opioid and a Schedule II controlled substance in the United States, necessitating stringent handling protocols.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
Due to its potency, handling this compound requires robust engineering controls and a comprehensive PPE strategy. The primary routes of exposure are inhalation, ingestion, and dermal contact. For potent compounds, a containment approach based on Occupational Exposure Bands (OEB) is best practice.[3][4][5] this compound would typically fall into a high potency category (OEB 4 or 5), requiring stringent containment.
Summary of Recommended Controls and PPE
| Control/PPE Type | Specification | Purpose |
| Engineering Controls | ||
| Primary Containment | Ventilated enclosure (e.g., certified Class II Biological Safety Cabinet or fume hood). For larger quantities or operations with a higher risk of aerosolization, a glove box or isolator is recommended.[4][6] | To contain airborne particles at the source and prevent inhalation exposure. |
| Secondary Containment | Designated and clearly marked work area with restricted access. The room should be maintained under negative pressure relative to adjacent areas.[4] | To prevent the spread of contamination beyond the immediate work area. |
| Personal Protective Equipment | ||
| Respiratory Protection | For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[3] For lower-risk activities within a ventilated enclosure, a fit-tested N95 or higher respirator may be considered. | To protect against inhalation of airborne particles. |
| Hand Protection | Double gloving with powder-free nitrile gloves is mandatory. The outer glove should be changed regularly and immediately if contaminated. For extended contact or handling of highly contaminated materials, chemotherapy-tested gloves should be considered.[7] | To prevent dermal absorption. Nitrile gloves have shown good resistance to permeation by potent opioids like fentanyl. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect the eyes from splashes and airborne particles. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. For high-risk operations, a disposable coverall (e.g., Tyvek) is recommended. | To prevent contamination of personal clothing and skin. |
| Shoe Covers | Required when working in the designated potent compound handling area. | To prevent the tracking of contaminants out of the work area. |
Experimental Protocols: Safe Handling Procedures
Adherence to strict, well-defined protocols is critical when working with this compound. The following step-by-step guidance outlines the key phases of handling this compound in a laboratory setting.
Preparation and Weighing
-
Designate a Work Area: All handling of this compound powder must be conducted in a designated area within a certified chemical fume hood or biological safety cabinet.[4]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are inside the containment enclosure.
-
Don PPE: Put on all required PPE, including double nitrile gloves, a disposable gown, and respiratory and eye protection, before entering the designated work area.
-
Weighing: Use a dedicated set of weighing tools. To minimize aerosol generation, avoid open weighing of the powder. If possible, use a balance with a draft shield inside the ventilated enclosure.
-
Dissolving: If preparing a solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing. A Cayman Chemical safety data sheet indicates this compound is soluble in DMF (20 mg/ml) and DMSO (10 mg/ml).[1]
Administration and In-Vitro/In-Vivo Studies
-
Use Luer-Lock Syringes: To prevent accidental disconnection and spills, use syringes with Luer-lock fittings for all liquid transfers.
-
Animal Dosing: If conducting animal studies, perform all procedures within a ventilated enclosure. Use appropriate animal handling techniques to minimize movement and the risk of spills.
-
Cell Culture: When adding this compound to cell cultures, perform the addition within a biological safety cabinet to maintain sterility and containment.
Spill Management and Decontamination
Immediate and appropriate response to a spill is crucial to prevent exposure and the spread of contamination.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as outlined in the table above.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Decontaminate:
-
Carefully clean the spill area with a 10% bleach solution, followed by a neutralizing agent such as sodium thiosulfate, and then rinse with water.
-
Work from the outer edge of the spill towards the center.
-
All materials used for cleanup (absorbent pads, wipes, etc.) are considered hazardous waste.
-
-
Dispose of Waste: Place all contaminated materials, including disposable PPE, into a designated hazardous waste container.
Routine Decontamination
-
At the end of each work session, decontaminate all surfaces and equipment within the ventilated enclosure using the 10% bleach solution protocol.
-
Thoroughly wash hands and forearms with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for controlled substances and hazardous waste.[8][9][10]
Waste Segregation and Disposal
-
Unused/Expired this compound: Unused or expired this compound must be disposed of through a licensed reverse distributor. Do not dispose of it in the trash or down the drain.
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container for hazardous waste.
-
Non-Sharps: Contaminated vials, pipette tips, gloves, gowns, and other disposable materials should be collected in a clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[7]
-
-
Liquid Waste: Aqueous waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety department, which will arrange for collection by a licensed hazardous waste management company for incineration.[9]
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. agnopharma.com [agnopharma.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
